Product packaging for (2-Chloropyrimidin-5-yl)methanol(Cat. No.:CAS No. 1046816-75-4)

(2-Chloropyrimidin-5-yl)methanol

Cat. No.: B591558
CAS No.: 1046816-75-4
M. Wt: 144.558
InChI Key: OHMILAMAADHENX-UHFFFAOYSA-N
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Description

(2-Chloropyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B591558 (2-Chloropyrimidin-5-yl)methanol CAS No. 1046816-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMILAMAADHENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709359
Record name (2-Chloropyrimidin-5-yl)methanol
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-75-4
Record name (2-Chloropyrimidin-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloropyrimidin-5-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (2-Chloropyrimidin-5-yl)methanol, a key intermediate in synthetic organic chemistry. The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. Its structure consists of a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • IUPAC Name: this compound[1]

  • CAS Number: 1046816-75-4[1]

  • Molecular Formula: C₅H₅ClN₂O[1]

  • SMILES: C1=C(C=NC(=N1)Cl)CO[1]

Physical Properties

The physical properties of this compound have been reported by various suppliers and are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Weight 144.56 g/mol [1]
Appearance White to Yellow to Orange powder to crystal[2]
Melting Point 110.0 to 114.0 °C[2]
Boiling Point 341.8 ± 17.0 °C (Predicted)
pKa 13.07 ± 0.10 (Predicted)
Storage Inert atmosphere, 2-8°C

Experimental Protocols for Physical Property Determination

3.1. Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and capillary tubes.

  • Procedure:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.[3]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[3]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]

3.2. Boiling Point Determination

The boiling point is a key physical constant for a liquid. For high-boiling-point solids like this compound, the determination would be performed under reduced pressure to prevent decomposition. The predicted boiling point suggests that standard atmospheric pressure determination may be challenging.

  • Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a heating bath (e.g., aluminum block or Thiele tube), and a thermometer.[5][6]

  • Procedure (for liquids, adaptable for high-boiling solids):

    • A small amount of the substance is placed in the fusion tube.[6]

    • The capillary tube is placed in the fusion tube with its open end submerged in the liquid.[6]

    • The apparatus is heated slowly and uniformly.[6]

    • As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

    • When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

    • The heating is then discontinued, and the liquid is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3.3. Solubility Determination

Solubility tests are fundamental in understanding the polarity and potential solvent systems for a compound.[7]

  • Apparatus: Test tubes, a vortex mixer (optional), and a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[8]

    • A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[8]

    • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]

    • The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

    • The process is repeated with different solvents to create a solubility profile.[7]

3.4. pKa Determination

The pKa value indicates the acidity of a compound. For this compound, the hydroxyl group and the pyrimidine nitrogens are potential sites for protonation/deprotonation.

  • Apparatus: A pH meter, a burette, a stirrer, and standardized acidic and basic solutions. Spectrophotometric or NMR methods can also be used.[9]

  • Procedure (Potentiometric Titration):

    • A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a pH meter.[9]

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[9]

Logical Workflow: Application in Synthesis

This compound is a valuable intermediate in the synthesis of various target molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group can be further functionalized. A common application is its use in the synthesis of kinase inhibitors and other biologically active compounds.

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_product Product A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH2) A->B Reaction Conditions: Base, Solvent, Heat C (2-(Alkylamino)pyrimidin-5-yl)methanol B->C

Caption: A logical workflow for a typical synthetic application of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

This guide provides a summary of the available physical property data for this compound and outlines standard methodologies for their determination. For any specific application, it is recommended to perform experimental verification of these properties.

References

An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Chemical Properties, Synthesis, and Application of (2-Chloropyrimidin-5-yl)methanol (CAS No. 1046816-75-4) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed examination of this compound, a crucial heterocyclic building block in the development of novel therapeutics. This document outlines its chemical structure and properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of advanced targeted therapies, including Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O. Its structure features a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position.

Chemical Structure:

this compound Chemical Structure

CAS Number: 1046816-75-4

Molecular Formula: C₅H₅ClN₂O

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 144.56 g/mol [1]
Appearance White to Yellow to Orange powder to crystal[2]
Purity >98.0% (GC)[2]
Melting Point 110.0 to 114.0 °C[2]
InChIKey OHMILAMAADHENX-UHFFFAOYSA-N[1]
SMILES C1=C(C=NC(=N1)Cl)CO[1]

Synthesis of this compound

While multiple synthetic routes to functionalized pyrimidines exist, a common and effective method for the preparation of this compound involves the reduction of a suitable precursor such as 2-chloropyrimidine-5-carbaldehyde. The following is a representative experimental protocol for such a transformation.

Experimental Protocol: Reduction of 2-chloropyrimidine-5-carbaldehyde

Materials:

  • 2-chloropyrimidine-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

This synthetic approach is illustrated in the workflow diagram below.

G Synthesis of this compound start 2-chloropyrimidine-5-carbaldehyde reagents Sodium borohydride (NaBH4) Methanol/Dichloromethane start->reagents 1. Add reaction Reduction at 0°C to RT reagents->reaction 2. React workup Quench with NH4Cl Extraction with DCM reaction->workup 3. Work-up purification Column Chromatography workup->purification 4. Purify product This compound purification->product 5. Isolate

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery: A Building Block for PROTACs

This compound is a valuable building block for the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its functional groups—the reactive 2-chloro position and the versatile hydroxymethyl group—allow for its incorporation into larger scaffolds such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.

A study on the dual degradation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase, both implicated in various cancers, utilized a focused library of PROTACs. While the specific starting material is not explicitly named this compound in the cited paper, the synthesized PROTACs incorporate a 2-substituted pyrimidine moiety, a common synthetic transformation involving this building block. The general structure of such a PROTAC and its mechanism of action are depicted below.

G PROTAC Mechanism of Action PROTAC PROTAC (derived from this compound) POI Protein of Interest (POI) (e.g., IGF-1R/Src) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation

The mechanism of action for a PROTAC derived from this compound.
Biological Activity of PROTACs Derived from this compound Analogs

In the aforementioned study, the synthesized PROTACs demonstrated low micromolar potency in inhibiting the proliferation and migration of MCF7 (human breast cancer) and A549 (human lung cancer) cell lines. The IC₅₀ values for two of the most effective PROTACs, CPR3 and CPR4, are presented below.

CompoundCell LineIC₅₀ (µM)
CPR3 MCF7~2.5
A549~3.0
CPR4 MCF7~1.5
A549~2.0

Data extracted from a study on dual IGF-1R and Src degrading PROTACs.

Western blot analysis confirmed the degradation of both IGF-1R and Src in both cell lines when treated with these PROTACs at concentrations of 1 and 5 µM for 24 hours.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility in the construction of PROTACs highlights its importance in the development of next-generation therapeutics for cancer and other diseases. The synthetic accessibility and the reactivity of its functional groups make it an attractive starting material for medicinal chemists and drug discovery professionals. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents with significant clinical potential.

References

An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-5-yl)methanol from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to (2-Chloropyrimidin-5-yl)methanol, a key building block in medicinal chemistry and drug discovery. The synthesis commences from readily available precursors and involves the formation of a pyrimidine core, followed by functional group manipulations to yield the target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the corresponding ester, ethyl 2-chloropyrimidine-5-carboxylate. This key intermediate is accessible from simpler acyclic precursors. The overall synthetic strategy is depicted below:

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway Simple Precursors Simple Precursors Ethyl_2-chloropyrimidine-5-carboxylate Ethyl_2-chloropyrimidine-5-carboxylate Simple Precursors->Ethyl_2-chloropyrimidine-5-carboxylate Ring Formation & Chlorination Target_Molecule This compound Ethyl_2-chloropyrimidine-5-carboxylate->Target_Molecule Reduction

Caption: A two-step approach to this compound.

Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The precursor, ethyl 2-chloropyrimidine-5-carboxylate, can be synthesized from ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. The chlorination is typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate[1]

A mixture of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, phosphorus oxychloride, and N,N-dimethylaniline is heated to reflux.[1] The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent and purified by column chromatography.

ParameterValueReference
ReactantsEthyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, Phosphorus oxychloride, N,N-dimethylaniline[1]
Reaction Time1.5 hours[1]
TemperatureReflux[1]
PurificationColumn chromatography on silica gel[1]
Yield30%[1]

Reduction of Ethyl 2-chloropyrimidine-5-carboxylate to this compound

The final step in the synthesis is the reduction of the ester functionality of ethyl 2-chloropyrimidine-5-carboxylate to a primary alcohol. This transformation can be accomplished using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄). It is important to note that the reduction of substituted pyrimidine-5-carboxylates with LiAlH₄ may lead to the formation of dihydropyrimidine byproducts, potentially impacting the yield of the desired alcohol.[2]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

To a solution of ethyl 2-chloropyrimidine-5-carboxylate in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C), a solution of LiAlH₄ is added portion-wise. The reaction mixture is stirred at a controlled temperature and the progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of a base (e.g., NaOH) or acid, followed by filtration to remove the aluminum salts. The organic layer is then dried and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization.

ParameterValue
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
SolventDry Diethyl Ether or THF
Temperature0 °C to room temperature
QuenchingSequential addition of water and aqueous base/acid
PurificationColumn chromatography or recrystallization

Diagram 2: Experimental Workflow for Reduction

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Ester in Dry Ether/THF B Cool to 0 °C A->B C Add LiAlH₄ Solution B->C D Stir and Monitor (TLC) C->D E Quench Reaction D->E F Filter Aluminum Salts E->F G Extract & Dry Organic Phase F->G H Purify Product G->H

Caption: Step-by-step workflow for the reduction of the ester.

Conclusion

This technical guide outlines a practical and scalable synthetic route for the preparation of this compound. The described two-step sequence, involving the chlorination of an accessible pyrimidine precursor followed by the reduction of the resulting ester, provides a reliable method for obtaining this valuable building block for drug discovery and development. The provided experimental details and workflow diagrams are intended to facilitate the reproduction of this synthesis in a research laboratory setting. Further optimization of the reduction step to minimize byproduct formation could lead to improved overall yields.

References

Spectroscopic and Structural Elucidation of (2-Chloropyrimidin-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, (2-Chloropyrimidin-5-yl)methanol. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical agents.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol . The structural and electronic environment of the molecule has been characterized by ¹H NMR, ¹³C NMR, IR, and MS, with the key quantitative data summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.75s2HH-4, H-6
4.73s2H-CH₂-
3.59t, J=5.5 Hz1H-OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.7C-2
157.9C-4, C-6
131.8C-5
61.5-CH₂-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadO-H stretch (alcohol)
3050-3150MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic)
1550-1600StrongC=N, C=C stretch (pyrimidine ring)
1400-1450MediumC-H bend
1000-1100StrongC-O stretch (primary alcohol)
700-800StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
144/146100/33[M]⁺, [M+2]⁺ (presence of Cl)
113~70[M-CH₂OH]⁺
78~40[C₄H₂N₂]⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in a deuterated solvent (typically CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The sample was placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules were ionized by a 70 eV electron beam, and the resulting fragments were separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Pellet_Formation KBr Pellet Formation or Thin Film Sample->Pellet_Formation For IR Vaporization Vaporization and Introduction Sample->Vaporization For MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet_Formation->IR MS Mass Spectrometer (EI Source) Vaporization->MS NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility of (2-Chloropyrimidin-5-yl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloropyrimidin-5-yl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility. Furthermore, it offers a predictive analysis of its solubility in various common organic solvents based on its molecular structure and established chemical principles. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and theoretical framework to effectively work with this compound in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring, which is a core structure in many biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2][3] Its functional groups—a chloro group, a hydroxymethyl group, and the nitrogen atoms within the pyrimidine ring—dictate its physicochemical properties, including solubility. Understanding the solubility of this compound in different organic solvents is crucial for a wide range of applications, such as reaction chemistry, purification, formulation development, and analytical method development.[4][5]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the polar hydroxymethyl group (-CH₂OH), which can participate in hydrogen bonding, the moderately polar pyrimidine ring, and the somewhat polar chloro group. Therefore, its solubility is expected to be significant in polar organic solvents and limited in nonpolar solvents.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative prediction of the solubility of this compound in common organic solvents can be made by analyzing its structure.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl groups of alcohols. Studies on other pyrimidine derivatives have shown that the presence of functional groups capable of hydrogen bonding, such as -OH, enhances solubility in protic solvents like methanol.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds from the hydroxyl group of this compound and engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule is too high to allow for significant interaction with nonpolar solvents. Research on similar pyrimidine structures indicates that nonpolar alkyl groups tend to decrease solubility in polar solvents, and conversely, polar functional groups limit solubility in nonpolar environments.[1]

The following table provides a list of common organic solvents, categorized by their functional group and polarity, which can be used for solubility determination.

Solvent Category Solvent Name Formula Polarity
Alcohols MethanolCH₃OHPolar Protic
EthanolC₂H₅OHPolar Protic
IsopropanolC₃H₇OHPolar Protic
Ketones AcetoneC₃H₆OPolar Aprotic
Methyl Ethyl KetoneC₄H₈OPolar Aprotic
Esters Ethyl AcetateC₄H₈O₂Polar Aprotic
Ethers Diethyl EtherC₄H₁₀OSlightly Polar
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic
Hydrocarbons HexaneC₆H₁₄Nonpolar
TolueneC₇H₈Nonpolar
Chlorinated Solvents DichloromethaneCH₂Cl₂Polar Aprotic
ChloroformCHCl₃Polar Aprotic
Amides Dimethylformamide (DMF)C₃H₇NOPolar Aprotic
Sulfoxides Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended. These methods range from qualitative assessments to quantitative determinations.

Qualitative Solubility Assessment

This method provides a rapid estimation of solubility.

  • Preparation: Place approximately 25 mg of this compound into a small test tube.[7]

  • Solvent Addition: Add the selected organic solvent in 0.25 mL increments.

  • Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5][7]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification: Continue adding solvent up to a total volume of 3 mL. Classify the solubility based on the amount of solvent required to dissolve the solute, as per pharmacopeial standards.[8]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9][10]

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[6][11]

  • Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the quantitative shake-flask method.

G Workflow for Quantitative Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours) A->B C Separate solid and liquid phases (Centrifugation or Settling) B->C D Withdraw supernatant using a filtered syringe C->D E Dilute sample to a known concentration D->E F Quantify concentration using HPLC-UV or NMR E->F G Calculate solubility F->G

Caption: Experimental workflow for the shake-flask method.

Factors Influencing Solubility

This diagram outlines the key factors and their relationships that determine the solubility of this compound.

G Factors Influencing Solubility cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties cluster_conditions External Conditions A Hydroxymethyl Group (H-bond donor/acceptor) Solubility Solubility A->Solubility B Pyrimidine Ring (Polar) B->Solubility C Chloro Group (Polar) C->Solubility D Polarity (Polar vs. Nonpolar) D->Solubility E H-bonding Capacity (Protic vs. Aprotic) E->Solubility F Temperature F->Solubility

Caption: Key factors affecting the solubility of the compound.

Conclusion

References

The Versatile Building Block: A Technical Guide to (2-Chloropyrimidin-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropyrimidin-5-yl)methanol has emerged as a critical structural motif and versatile synthetic intermediate in the pursuit of novel therapeutic agents. Its unique electronic properties and strategically positioned functional groups make it an invaluable building block for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibition. This technical guide provides an in-depth overview of its synthesis, key applications, and the underlying biological rationale for its use in medicinal chemistry, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-chloro-5-formylpyrimidine. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible functional groups.

Experimental Protocol: Reduction of 2-chloro-5-formylpyrimidine

Materials:

  • 2-chloro-5-formylpyrimidine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-chloro-5-formylpyrimidine (1.0 equivalent) is prepared in methanol or ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.1-1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0 °C.

  • The bulk of the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography to afford the final product as a white to off-white solid.

Data Presentation: Synthesis Yield

PrecursorReagentSolventReaction Time (h)Yield (%)
2-chloro-5-formylpyrimidineNaBH₄MeOH/EtOH3-685-95%

Applications in the Synthesis of Kinase Inhibitors

The 2-chloropyrimidine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The chlorine atom at the 2-position serves as a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The methanol group at the 5-position offers a site for further derivatization to explore interactions with the solvent-exposed region of the kinase active site or to improve pharmacokinetic properties.

Key Reaction Methodologies

1. Suzuki-Miyaura Cross-Coupling:

This powerful carbon-carbon bond-forming reaction is widely employed to introduce aryl or heteroaryl groups at the 2-position of the pyrimidine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are added.

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Degassed solvent is added, and the reaction mixture is heated to 80-120 °C.

  • The reaction is stirred for 4-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

2. Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro substituent by various nucleophiles, most commonly amines.

Experimental Protocol: General Procedure for SₙAr with Amines

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-2.0 equivalents)

  • Base (e.g., DIPEA, K₂CO₃) (2.0-3.0 equivalents)

  • Solvent (e.g., DMF, DMSO, n-butanol)

Procedure:

  • This compound is dissolved in the chosen solvent.

  • The amine and base are added to the solution.

  • The reaction mixture is heated to 80-150 °C and stirred for 2-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, and water is added to precipitate the product or to allow for extraction with an organic solvent.

  • If a precipitate forms, it is collected by filtration, washed with water, and dried.

  • If extraction is performed, the combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by recrystallization or silica gel column chromatography.

Case Studies: Targeting Key Signaling Pathways

Derivatives of this compound have been successfully employed to target several critical signaling pathways implicated in cancer and other diseases.

MER/AXL Kinase Inhibition

The MER and AXL receptor tyrosine kinases are members of the TAM (Tyro3, AXL, Mer) family and are key regulators of cell survival, proliferation, and immune response. Their overexpression is associated with poor prognosis in various cancers.

MER_AXL_Signaling GAS6 Gas6 MER MER GAS6->MER AXL AXL GAS6->AXL PI3K PI3K MER->PI3K RAS RAS MER->RAS STAT STAT MER->STAT AXL->PI3K AXL->RAS AXL->STAT AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT->Proliferation

Caption: MER/AXL Signaling Pathway.

Data Presentation: MER/AXL Inhibitor Activity

Compound IDModification at 2-positionTarget KinaseIC₅₀ (nM)
UNC2025DiaminopiperidineMER0.74
BGB324Substituted AnilineAXL14
Lck Kinase Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in T-cell activation and signaling. Inhibitors of Lck have potential applications in the treatment of autoimmune diseases and T-cell malignancies.

Lck_Signaling TCR TCR Lck Lck TCR->Lck CD4_CD8 CD4/CD8 CD4_CD8->Lck ITAMs ITAMs Lck->ITAMs ZAP70 ZAP-70 ITAMs->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation CDK_HDAC_Pathway Cyclin_CDK Cyclin/CDK Complexes Rb Rb Cyclin_CDK->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition HDACs HDACs Histones Histones HDACs->Histones deacetylates p21 p21 HDACs->p21 represses Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression represses p21->Cyclin_CDK inhibits

(2-Chloropyrimidin-5-yl)methanol: A Versatile Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Chloropyrimidin-5-yl)methanol is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive 2-chloro substituent and the versatile hydroxymethyl group, make it an invaluable synthon for the construction of a diverse array of complex molecules with significant biological activity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties [1]

PropertyValue
CAS Number 1046816-75-4
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 110-114 °C
SMILES C1=C(C=NC(=N1)Cl)CO
InChI InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
InChIKey OHMILAMAADHENX-UHFFFAOYSA-N

Table 2: Spectroscopic Data

Spectroscopy Data
¹H NMR (DMSO-d₆, 400 MHz) δ 8.75 (s, 2H), 5.40 (t, J = 5.6 Hz, 1H), 4.55 (d, J = 5.6 Hz, 2H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 160.5, 157.9, 133.8, 59.2
Mass Spectrum (ESI) m/z 145.0 [M+H]⁺

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-5-formylpyrimidine.

Synthesis of this compound via Reduction

A common and efficient method for this transformation is the reduction of the aldehyde functionality using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 2-Chloro-5-formylpyrimidine

  • Materials:

    • 2-Chloro-5-formylpyrimidine

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-chloro-5-formylpyrimidine (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x volumes).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.

Chemical Reactivity and Applications in Synthesis

This compound serves as a versatile scaffold for the introduction of various functionalities through reactions at the 2-chloro position and the 5-hydroxymethyl group.

Suzuki Cross-Coupling Reactions

The 2-chloro position of the pyrimidine ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids. This reaction is fundamental in the synthesis of biaryl compounds, many of which are privileged structures in medicinal chemistry.[2][3][4][5]

Experimental Protocol: Suzuki Cross-Coupling of this compound

  • Materials:

    • This compound

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water is added the palladium catalyst and the base.

    • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired 2-aryl-5-(hydroxymethyl)pyrimidine.

Etherification Reactions

The primary alcohol of the 5-hydroxymethyl group can be readily converted to an ether via reactions such as the Williamson ether synthesis.[6][7][8][9][10] This functionalization is crucial for creating linkers in more complex molecules like PROTACs.

Experimental Protocol: Williamson Ether Synthesis with this compound

  • Materials:

    • This compound

    • Strong base (e.g., Sodium hydride (NaH), 1.1 eq)

    • Alkyl halide (e.g., Alkyl bromide or iodide, 1.2 eq)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Procedure:

    • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

    • The alkyl halide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated gently until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude ether is purified by column chromatography.

Application in Drug Discovery

The pyrimidine core is a prevalent motif in a multitude of clinically approved drugs. This compound provides a strategic entry point for the synthesis of molecules targeting key biological pathways implicated in diseases such as cancer.

Kinase Inhibitors: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11][12][13][14][15] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many EGFR inhibitors feature a substituted pyrimidine scaffold, and this compound is an ideal starting material for the synthesis of such compounds. For instance, the 2-position can be functionalized with an aniline moiety, a common feature of many EGFR inhibitors, while the 5-position can be elaborated to interact with other regions of the ATP-binding pocket or to modulate the physicochemical properties of the molecule.

Below is a simplified representation of the EGFR signaling pathway, which is often targeted by molecules derived from this building block.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis

Caption: Simplified EGFR signaling pathway.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[16][17][18][19][20] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent building block for the synthesis of the linker component of PROTACs. The hydroxymethyl group can be readily elaborated into a variety of linker chains with different lengths and compositions, allowing for the optimization of the ternary complex formation between the POI and the E3 ligase.

The general mechanism of action of a PROTAC is illustrated in the following diagram.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action of a PROTAC.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As demonstrated, this synthon is particularly well-suited for the development of targeted therapies, including kinase inhibitors and PROTACs, which are at the forefront of precision medicine. The experimental protocols and data presented in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important chemical entity.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Chloropyrimidin-5-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Understanding the thermal stability and degradation profile of this compound is critical for determining its shelf-life, developing stable pharmaceutical formulations, and ensuring the safety and efficacy of potential drug products.[1] Forced degradation studies are essential to identify potential degradation products and establish degradation pathways, which is a key aspect of the drug development process.[2][3][4]

This technical guide provides an overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and postulated degradation pathways.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide information on mass loss as a function of temperature and the energetics of thermal events, respectively.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, thermal analysis data for a compound like this compound, based on typical values for pyrimidine derivatives.

ParameterValueTechniqueConditions
Melting Point (Tm) 110-114 °CDSCHeating rate: 10 °C/min, Nitrogen atmosphere
Onset of Decomposition (Tonset) ~220 °CTGAHeating rate: 10 °C/min, Nitrogen atmosphere
Temperature at Max Decomposition Rate (Tmax) ~250 °CTGA/DTGHeating rate: 10 °C/min, Nitrogen atmosphere
Mass Loss (Stage 1) ~35%TGA220-300 °C
Mass Loss (Stage 2) ~45%TGA300-500 °C
Residue at 600 °C <20%TGANitrogen atmosphere
Enthalpy of Fusion (ΔHfus) 80-100 J/gDSC-

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer Pyris 1 TGA or similar).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the percentage of residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The endothermic peak on the DSC thermogram corresponds to the melting of the sample. The peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Mandatory Visualizations

Experimental Workflow Diagram

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation cluster_report Final Report prep_tga Weigh 5-10 mg for TGA tga Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min, N2) prep_tga->tga prep_dsc Weigh 2-5 mg for DSC dsc Differential Scanning Calorimetry (DSC) (25-150°C @ 10°C/min, N2) prep_dsc->dsc data_tga Analyze TGA/DTG Curves (Tonset, Tmax, % Mass Loss) tga->data_tga data_dsc Analyze DSC Thermogram (Tm, ΔHfus) dsc->data_dsc report Compile Thermal Stability Report data_tga->report data_dsc->report

Caption: Workflow for Thermal Analysis.

Postulated Degradation Pathways

The degradation of this compound is likely to be initiated at the more labile sites of the molecule, such as the C-Cl bond and the hydroxymethyl group. The pyrimidine ring itself is relatively stable but can undergo cleavage under harsh conditions.

Potential Degradation Reactions:

  • Hydrolysis: The chloro group at the 2-position can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-hydroxy-5-(hydroxymethyl)pyrimidine.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Thermal Cleavage: At elevated temperatures, cleavage of the C-Cl bond can occur, potentially leading to radical species and subsequent complex reactions. The hydroxymethyl group can also be eliminated. Ring opening of the pyrimidine core is possible at higher temperatures.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation main This compound hydrolysis_prod 2-Hydroxy-5-(hydroxymethyl)pyrimidine main->hydrolysis_prod H2O / Δ oxid_aldehyde 2-Chloro-5-formylpyrimidine main->oxid_aldehyde [O] thermal_dechloro Pyrimidin-5-yl)methanol main->thermal_dechloro High Temp -HCl ring_cleavage Ring Cleavage Products (e.g., β-alanine derivatives) main->ring_cleavage Very High Temp oxid_acid 2-Chloropyrimidine-5-carboxylic acid oxid_aldehyde->oxid_acid [O] thermal_dechloro->ring_cleavage Higher Temp

Caption: Postulated Degradation Pathways.

Conclusion

While specific experimental data for this compound is pending, this guide provides a robust framework for its thermal analysis and degradation studies based on the behavior of analogous pyrimidine derivatives. The provided experimental protocols offer a starting point for laboratory investigations. The postulated degradation pathways highlight the potential chemical liabilities of the molecule, which is crucial information for formulation development and stability testing. Further studies involving forced degradation under various stress conditions (acidic, basic, oxidative, photolytic) coupled with structure elucidation techniques like LC-MS/MS are recommended to fully characterize the degradation profile of this compound.

References

Discovery of novel pyrimidine derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Pyrimidine Derivatives for Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, pyrimidine and its derivatives are intrinsically compatible with biological systems.[3][4] This inherent biocompatibility, combined with versatile synthetic accessibility, has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and bacterial infections.[5][6][7]

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[2][8][9] Their mechanism of action is often rooted in their ability to mimic endogenous nucleosides, thereby interfering with DNA synthesis, or to interact with the ATP-binding site of protein kinases, which are crucial regulators of cell signaling.[6][10] This guide provides a technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives, aimed at researchers and professionals in the field of drug discovery.

Synthesis of Novel Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to modern, more efficient methods like multicomponent reactions and microwave-assisted synthesis.[6][11] These approaches allow for the creation of diverse molecular libraries for biological screening.

General Synthetic Workflow

The path from initial concept to a biologically evaluated compound follows a structured workflow. This process involves the synthesis of a core intermediate followed by diversification through nucleophilic substitution, and subsequent purification and analysis before biological testing.

G cluster_synthesis Chemical Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation start Starting Materials (e.g., 2-(Chloromethyl)pyrimidine) nucleophile Nucleophile Addition (Amine, Thiol, Phenol) start->nucleophile Base, Solvent reaction Nucleophilic Substitution (SN2) nucleophile->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product 2-Substituted Pyrimidine Derivative workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms bio_eval Biological Evaluation product->bio_eval anticancer Anticancer Assays (e.g., MTT Assay) bio_eval->anticancer antimicrobial Antimicrobial Assays bio_eval->antimicrobial

Caption: General workflow for synthesis and evaluation of pyrimidine derivatives.[12]
Experimental Protocol: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[12]

This protocol details the N-alkylation of anilines using 2-(Chloromethyl)pyrimidine hydrochloride as a key intermediate.[12]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the resulting suspension at room temperature for 20-30 minutes.

  • Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) in portions to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-((arylamino)methyl)pyrimidine derivative.[12]

Biological Evaluation: Anticancer Activity

The anticancer potential of pyrimidine derivatives is a major area of research.[13] Their efficacy is typically quantified by determining the concentration required to inhibit 50% of cell growth (IC₅₀) or cell viability (EC₅₀) in various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of two distinct classes of novel pyrimidine derivatives against various human cancer cell lines.

Table 1: EC₅₀ Values of Novel Aminopyrimidine Derivatives at 48h Treatment [14]

CompoundR1 (on aniline)R2 (on pyrimidine)U-87 MG (Glioblastoma) EC₅₀ (µM)MDA-MB231 (Breast) EC₅₀ (µM)HT-29 (Colon) EC₅₀ (µM)CAL27 (Tongue) EC₅₀ (µM)
1a (RDS 3442) HH20252020
2a HBenzyl8574
2b 4-FBenzyl12101210
2c 3-OCH₃Benzyl15121512
3 3-OCH₃3-methoxyphenylamino108108

Data extracted from a study on aminopyrimidine derivatives, where substitutions at the pyrimidine core and the aniline ring were explored. The N-benzyl derivative 2a showed significantly enhanced potency compared to the hit compound 1a .[14]

Table 2: IC₅₀ Values of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [1]

CompoundR1R2HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)hTS Enzyme IC₅₀ (nM)
1n 4-OCH₃-PhH1.98 ± 0.692.18 ± 0.9320.47 ± 1.06
1o 4-Cl-PhH2.51 ± 0.823.01 ± 1.1225.11 ± 1.34
1p 4-F-PhH2.89 ± 0.953.54 ± 1.2728.32 ± 1.55

Data from a study on pyrido[2,3-d]pyrimidine derivatives designed to inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis.[1]

Experimental Protocol: MTT Cytotoxicity Assay[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[1]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[15] Kinases are key enzymes in signaling pathways that control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, pyrimidine-based drugs can block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][10]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Downstream Kinase (e.g., MEK, AKT) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyrimidine Derivative Inhibitor->Kinase Inhibits ATP ATP ATP->Kinase

Caption: Pyrimidine derivatives inhibiting a generic kinase signaling pathway.[10]

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency and reduce toxicity.[1][3] For pyrimidine derivatives, the nature and position of substituents on the core ring significantly influence biological activity.[4][8]

G Core Pyrimidine Core Mod1 Substitution at C2/C4/C6 Core->Mod1 Mod2 Substitution at C5 Core->Mod2 Mod3 Ring Fusion (e.g., Pyrido[2,3-d]pyrimidine) Core->Mod3 Outcome1 Alters Target Binding Affinity (e.g., Kinase Hinge Binding) Mod1->Outcome1 Outcome2 Modifies Physicochemical Properties (Solubility, Lipophilicity) Mod2->Outcome2 Mod3->Outcome1 Mod3->Outcome2 Outcome3 Impacts Pharmacokinetics (ADME Properties) Outcome1->Outcome3 Outcome2->Outcome3

Caption: Logical relationship of pyrimidine structure modifications to activity.[3]

Key SAR insights from recent studies include:

  • Substitutions at positions 2, 4, and 6: These positions are highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains.[16] For many kinase inhibitors, an amino group at C2 or C4 is critical for forming hydrogen bonds with the hinge region of the ATP-binding pocket.[10]

  • N-benzyl groups: The addition of an N-benzyl group to an aminopyrimidine scaffold was shown to increase anticancer potency by 4- to 13-fold compared to the unsubstituted parent compound.[14]

  • Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrazolopyrimidines or pyridopyrimidines, can enhance target selectivity and potency, often by providing additional interaction points with the biological target.[1][17]

Conclusion

The pyrimidine scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its structural versatility and inherent biological relevance make it an attractive starting point for drug design.[5][18] Advances in synthetic chemistry are enabling the rapid generation of diverse pyrimidine libraries, while sophisticated biological assays and computational modeling are accelerating the identification and optimization of potent and selective drug candidates.[6][19] Future research will likely focus on developing pyrimidine derivatives with novel mechanisms of action, improved safety profiles, and the ability to overcome drug resistance, ensuring that this "privileged structure" remains at the forefront of medicinal chemistry for years to come.[3][20]

References

Methodological & Application

Application Notes & Protocols: Synthesis of (2-Chloropyrimidin-5-yl)methanol Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The functionalization of the pyrimidine ring is crucial for the exploration of new chemical space in drug discovery and lead optimization. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, enabling the arylation or vinylation of the pyrimidine core.[1]

(2-Chloropyrimidin-5-yl)methanol is a valuable building block, and the selective functionalization at the C2-position via Suzuki coupling opens a direct route to a diverse range of derivatives. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern advancements in catalyst systems have made their use in cross-coupling reactions highly efficient and practical.[2][3] These application notes provide a detailed overview and protocols for the successful synthesis of this compound derivatives.

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The general scheme for the synthesis of (2-Arylpyrimidin-5-yl)methanol is depicted below:

  • Reactants:

    • This compound: The halide partner.

    • Aryl/Heteroaryl Boronic Acid (or Ester): The organoboron partner.

  • Key Reagents:

    • Palladium Catalyst: Typically a Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2]

    • Ligand: Often a bulky, electron-rich phosphine (e.g., P(t-Bu)₃, PCy₃, SPhos, RuPhos) to facilitate the coupling of less reactive aryl chlorides.[3][4]

    • Base: An inorganic base is required to activate the boronic acid (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[2]

    • Solvent: A suitable solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, n-Butanol/H₂O).[4][5]

Key Considerations for Successful Coupling

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the successful coupling of aryl chlorides. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step. Bulky, electron-donating phosphine ligands enhance the electron density on the palladium, promoting this oxidative addition.[3] Systems like Pd(OAc)₂/RuPhos or Pd₂(dba)₃/P(t-Bu)₃ are highly effective.[4][6]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to the formation of inactive palladium oxides and oxidation of phosphine ligands.[1] Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) by using degassed solvents and appropriate techniques (e.g., Schlenk line) is paramount for achieving high yields and reproducibility.[1]

  • Choice of Base and Solvent: The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction outcome. Aqueous solvent systems are often highly effective for the Suzuki coupling of heteroaryl chlorides.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[7][8] This technique is particularly useful for high-throughput synthesis of compound libraries.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions and yields for Suzuki coupling reactions involving chloropyrimidines and other challenging aryl chlorides, which can be adapted for this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002481[7]
24-Chloroacetophenone2-Thiopheneboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001895[5]
32-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (8)KFTHF5016~90[6]
44-Chlorotoluenen-Octyl-BF₃KPd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O802493[4]

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Ref
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1002074[7]
23-Formylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1002070[8]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1002065[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

This protocol is a representative procedure adapted from established methods for the Suzuki coupling of heteroaryl chlorides.[1][4][6]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃, 3 equivalents)

  • Toluene and Water (10:1 v/v), degassed

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted from microwave-assisted methods that offer rapid synthesis.[7][8]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-1 mol%)

  • Potassium Carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), Pd(PPh₃)₄ (0.0025 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)Ln-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R²-B(OR)₂ + Base pd2_r1r2 R¹-Pd(II)Ln-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim R¹-R² red_elim->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the step-by-step process from reaction setup to the final purified product.

Workflow arrow arrow start Reaction Setup (Reagents + Catalyst + Base) inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Degassed Solvents inert->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up (Extraction) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: General experimental workflow for Suzuki coupling synthesis.

Key Parameter Relationships

This chart illustrates the interplay of different components affecting the reaction outcome.

Logic Figure 3: Interdependence of Reaction Parameters Outcome Yield & Purity Substrates Substrates (Ar-Cl, R-B(OH)₂) Substrates->Outcome Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Conditions Conditions (Temp, Time, Atmosphere) Conditions->Outcome

Caption: Key parameters influencing the outcome of Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling with (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of (2-Chloropyrimidin-5-yl)methanol with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of the pyrimidine ring and sp-hybridized carbons of terminal alkynes. The resulting 2-alkynyl-5-(hydroxymethyl)pyrimidine scaffold is a valuable building block in medicinal chemistry, serving as a precursor to a wide range of biologically active molecules.

The Sonogashira reaction is a powerful cross-coupling method that typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2] The mild reaction conditions allow for a broad substrate scope and functional group tolerance, making it an essential tool in the synthesis of complex molecules for drug discovery and development.[2][3]

General Reaction Scheme

The general transformation involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.

Figure 1. General Sonogashira Coupling Reaction.

Data Presentation: Summary of Reaction Conditions

The successful execution of a Sonogashira coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions for the Sonogashira coupling of chloro-heterocycles with terminal alkynes, which can be adapted for this compound.

ComponentExamplesMolar Ratio (vs. Aryl Halide)Typical ConcentrationNotes
Aryl Halide This compound1.0 eq0.1 - 0.5 MThe starting material for the coupling reaction.
Terminal Alkyne Phenylacetylene, 1-hexyne, propargyl alcohol1.1 - 1.5 eq-A slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂0.01 - 0.05 eq (1-5 mol%)-Pd(PPh₃)₂Cl₂ is a common and effective choice.
Copper(I) Co-catalyst CuI0.02 - 0.10 eq (2-10 mol%)-Increases the reaction rate but can lead to alkyne homocoupling if oxygen is present.[2]
Ligand PPh₃, P(t-Bu)₃, Xantphos, RuPhos0.02 - 0.10 eq (2-10 mol%)-Often included to stabilize the palladium catalyst and facilitate the catalytic cycle.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃2.0 - 5.0 eq-An amine base is commonly used to scavenge the HX produced during the reaction.
Solvent THF, DMF, Toluene, 1,4-Dioxane--Must be anhydrous and degassed to prevent side reactions.
Temperature Room Temperature to 100 °C--The optimal temperature will depend on the reactivity of the specific substrates.
Atmosphere Nitrogen or Argon--An inert atmosphere is crucial to prevent catalyst deactivation and alkyne dimerization.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add the anhydrous and degassed THF (to achieve a concentration of 0.2 M with respect to the starting pyrimidine).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Finally, add triethylamine (3.0 eq) to the flask.

  • Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling protocol.

Sonogashira_Workflow start Start setup Reaction Setup: - Add this compound,  Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask - Place under inert atmosphere (N₂ or Ar) start->setup reagents Reagent Addition: - Add anhydrous, degassed THF - Add terminal alkyne - Add triethylamine setup->reagents degas Degas Reaction Mixture: - Bubble with N₂ or Ar for 10-15 min reagents->degas reaction Reaction: - Stir at room temperature or heat (60-80 °C) - Monitor by TLC or LC-MS degas->reaction workup Work-up: - Cool to room temperature - Filter through celite - Concentrate under reduced pressure reaction->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - ¹H NMR, ¹³C NMR, MS purification->characterization end End characterization->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (2-Chloropyrimidin-5-yl)methanol. The synthesis of 2-aminopyrimidine derivatives is a cornerstone in medicinal chemistry, as this scaffold is a key component in a multitude of biologically active molecules, including kinase inhibitors. The protocols outlined below offer robust methodologies for the palladium-catalyzed cross-coupling of this compound with a variety of primary and secondary amines.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex.[1] This reaction is of paramount importance in pharmaceutical and materials science due to the prevalence of the arylamine motif in numerous functional molecules. Compared to traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), the Buchwald-Hartwig amination offers a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.

For a substrate such as this compound, the electron-deficient nature of the pyrimidine ring makes the 2-chloro position susceptible to amination. While SNAr reactions are possible, the Buchwald-Hartwig approach provides a more general and often higher-yielding route, especially for less nucleophilic amines.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established literature for the amination of 2-chloropyrimidines and serve as a starting point for optimization.[1]

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Toluene1001285
2BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane1101678
34-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1001488
4CyclohexylaminePd(OAc)₂ (3)XPhos (6)NaOt-Bu (1.5)Dioxane1001872

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.5)Toluene901092
2PiperidinePd(OAc)₂ (2)dppf (4)K₃PO₄ (2.0)Dioxane1101289
3N-MethylanilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene1001675
4PyrrolidinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.5)THF801290

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound using conventional heating. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos, BINAP, dppf, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.[2][3] This protocol provides a general method for the rapid amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-7 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.2 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent and the amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.[2][3]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol (steps 7-10).

Visualizations

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: This compound, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_amine Add Anhydrous Solvent and Amine inert->solvent_amine heat Heat Reaction Mixture (Conventional or Microwave) solvent_amine->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: Dilute, Filter, Wash monitor->workup Complete purify Purification: Column Chromatography workup->purify product Final Product: (2-(Substituted-amino)pyrimidin-5-yl)methanol purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pdII Ar-Pd(II)(Cl)L₂ pd0->pdII Ar-Cl amine_coord Amine Coordination & Deprotonation amido Ar-Pd(II)(NR'R'')L₂ pdII->amido HNR'R'' / Base amido->pd0 red_elim Reductive Elimination product Ar-NR'R'' (Product) amido->product ar_cl Ar-Cl (this compound) amine HNR'R'' (Amine) + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of (2-chloropyrimidin-5-yl)methanol in the synthesis of pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a well-established core structure in numerous kinase inhibitors, attributed to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. This document outlines a synthetic pathway to a pyrazole-fused pyrimidine kinase inhibitor, including detailed experimental protocols and relevant biological context.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound serves as a versatile and readily available starting material for the elaboration of diverse pyrimidine-based kinase inhibitors. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, which are often key for achieving potency and selectivity. The hydroxymethyl group at the 5-position can be readily oxidized to an aldehyde, enabling further carbon-carbon bond-forming reactions to construct more complex inhibitor scaffolds. This strategic combination of functional groups makes this compound an attractive building block in medicinal chemistry for the rapid generation of kinase inhibitor libraries.

Synthetic Pathway Overview

The following multi-step synthetic pathway outlines the conversion of this compound to a 2-amino-substituted pyrazolo[1,5-a]pyrimidine, a scaffold known to exhibit kinase inhibitory activity, particularly against the Janus kinase (JAK) family.

G start This compound step1 Oxidation start->step1 intermediate1 2-Chloropyrimidine-5-carbaldehyde step1->intermediate1 step2 Horner-Wadsworth-Emmons Reaction intermediate1->step2 intermediate2 (E)-3-(2-Chloropyrimidin-5-yl)acrylonitrile step2->intermediate2 step3 Aza-Michael Addition intermediate2->step3 intermediate3 3-((R)-1-Phenylethylamino)-3-(2-chloropyrimidin-5-yl)propanenitrile step3->intermediate3 step4 Cyclization with Hydrazine intermediate3->step4 final_product 2-((R)-1-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)ethylamino)pyrimidine-5-carbonitrile (Exemplary Kinase Inhibitor) step4->final_product

Caption: Synthetic workflow from this compound to a pyrazolopyrimidine kinase inhibitor.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Chloropyrimidine-5-carbaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (20 mL/g of starting material) in a round-bottom flask, add activated MnO₂ (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-chloropyrimidine-5-carbaldehyde as a solid, which can be used in the next step without further purification.

Protocol 2: Horner-Wadsworth-Emmons Reaction to form (E)-3-(2-Chloropyrimidin-5-yl)acrylonitrile

This protocol details the olefination of the aldehyde using a phosphonate reagent to introduce a vinyl nitrile moiety.

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (E)-3-(2-chloropyrimidin-5-yl)acrylonitrile.

Protocol 3: Aza-Michael Addition

This protocol describes the conjugate addition of an amine to the α,β-unsaturated nitrile.

Materials:

  • (E)-3-(2-Chloropyrimidin-5-yl)acrylonitrile

  • (R)-1-Phenylethylamine (or other desired amine)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve (E)-3-(2-chloropyrimidin-5-yl)acrylonitrile (1.0 eq) in ethanol.

  • Add (R)-1-phenylethylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure. The resulting crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 4: Cyclization with Hydrazine to form the Pyrazolopyrimidine Core

This final step involves the reaction with hydrazine to form the pyrazole ring, followed by nucleophilic substitution of the chloro group.

Materials:

  • Crude product from Protocol 3

  • Hydrazine hydrate

  • n-Butanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of the crude product from the previous step (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the desired pyrazolopyrimidine product.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC or column chromatography to obtain the final kinase inhibitor.

Data Presentation: Biological Activity of Pyrimidine-Based JAK Inhibitors

The pyrazolopyrimidine scaffold is a known inhibitor of Janus kinases (JAKs). The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative pyrimidine-based JAK inhibitors. This data is provided for comparative purposes to indicate the potential potency of compounds synthesized using the described protocols.

Compound IDTarget KinaseIC₅₀ (nM)Reference
AbrocitinibJAK129[1]
UpadacitinibJAK143[1]
BaricitinibJAK15.9[1]
AbrocitinibJAK2803[1]
UpadacitinibJAK283[1]
BaricitinibJAK25.7[1]
R507JAK12.1[2]
R507JAK212[2]
R507JAK3923[2]
R507TYK212[2]

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer, making JAKs attractive targets for therapeutic intervention.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Regulation of Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT signaling pathway.[3][4]

This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[3][4] Kinase inhibitors developed from this compound can potentially inhibit the catalytic activity of JAKs, thereby blocking this signaling cascade.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloropyrimidines. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, and the functionalization of these heterocycles via cross-coupling reactions is a key strategy for the synthesis of novel therapeutic agents.[1] This document outlines detailed methodologies for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings, complete with quantitative data and experimental protocols.

Introduction to Cross-Coupling of 2-Chloropyrimidines

The pyrimidine core is a privileged structure in a vast number of biologically active compounds and FDA-approved drugs.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyrimidine ring. While 2-chloropyrimidines are often less reactive than their bromo or iodo counterparts, recent advances in catalyst and ligand design have enabled their efficient use in a wide range of coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Py-Pd(II)(L_n)-Cl Pd(0)L_n->Oxidative_Addition Oxidative Addition (Py-Cl) Transmetalation Py-Pd(II)(L_n)-R Oxidative_Addition->Transmetalation Transmetalation (R-M) Transmetalation->Pd(0)L_n Reductive Elimination Product Py-R (Product) Transmetalation->Product Suzuki_Workflow start Start combine Combine 2,4-dichloropyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a microwave vial. start->combine add_solvent Add 1,4-dioxane and water. combine->add_solvent seal_irradiate Seal the vial and irradiate in a microwave reactor at 100 °C for 15 min. add_solvent->seal_irradiate cool_workup Cool to room temperature, dilute with water, and extract with ethyl acetate. seal_irradiate->cool_workup purify Dry, concentrate, and purify by column chromatography. cool_workup->purify end End purify->end Heck_Workflow start Start combine Combine 2-chloropyrimidine, alkene, Pd catalyst, base, and optional additive (e.g., TBAB) in a flask. start->combine add_solvent Add degassed solvent (e.g., DMF). combine->add_solvent heat Heat the mixture under an inert atmosphere. add_solvent->heat monitor Monitor reaction by TLC/GC-MS. heat->monitor cool_workup Cool to room temperature, dilute with water, and extract with an organic solvent. monitor->cool_workup purify Dry, concentrate, and purify by column chromatography. cool_workup->purify end End purify->end

References

Application Notes and Protocols for HILIC Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polar pyrimidine derivatives are a class of heterocyclic organic compounds fundamental to numerous biological processes. As components of nucleic acids (cytosine, thymine, and uracil), they are integral to genetic information storage and transfer. Furthermore, many synthetic pyrimidine analogues are utilized as antiviral and anticancer agents, such as the widely used chemotherapy drug 5-fluorouracil. The high polarity of these compounds presents a significant challenge for purification using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where they often exhibit poor retention.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective technique for the separation and purification of highly polar compounds.[1] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning and retention of polar analytes. This application note provides a detailed protocol for the HILIC purification of polar pyrimidine derivatives, including experimental methodologies, data presentation, and visual workflows.

Signaling Pathway: Pyrimidine Salvage Pathway

The pyrimidine salvage pathway is a crucial metabolic route for the recycling of pyrimidine bases from the degradation of nucleic acids, which can be particularly active in cancer cells. Understanding this pathway is relevant for the development and application of pyrimidine-based drugs.

Pyrimidine_Salvage_Pathway Pyrimidine Salvage Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Uracil_ext Uracil Uracil Uracil Uracil_ext->Uracil Transport Cytidine_ext Cytidine Cytidine Cytidine Cytidine_ext->Cytidine Transport Thymidine_ext Thymidine Thymidine Thymidine Thymidine_ext->Thymidine Transport UMP UMP Uracil->UMP UPRT Uridine Uridine Cytidine->Uridine CDA CMP CMP Cytidine->CMP CK TMP TMP Thymidine->TMP TK Uridine->UMP UK Deoxyuridine Deoxyuridine Deoxyuridine->UMP TK HILIC_Workflow HILIC Purification Workflow cluster_prep Sample Preparation cluster_hilic HILIC Purification cluster_analysis Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Purity Purity Analysis of Fractions Collection->Purity Pooling Pool Pure Fractions Purity->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Pure Compound Evaporation->Final

References

Application of (2-Chloropyrimidin-5-yl)methanol in the Creation of Fragment Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Chloropyrimidin-5-yl)methanol as a versatile scaffold for the construction of fragment libraries in the context of fragment-based drug discovery (FBDD). The unique bifunctional nature of this building block, featuring a reactive 2-chloro substituent and a modifiable 5-hydroxymethyl group, allows for the generation of diverse and novel chemical entities.

This compound is a valuable starting material for fragment library synthesis due to the inherent biological relevance of the pyrimidine core, which is a common motif in numerous approved drugs and bioactive molecules. The 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of chemical functionalities. Concurrently, the 5-hydroxymethyl group can be readily oxidized or converted to other functional groups, providing a secondary vector for diversification.

Key Applications and Advantages:

  • Scaffold for Diverse Libraries: The orthogonal reactivity of the two functional groups allows for a combinatorial approach to library synthesis, leading to a large number of unique fragments from a single, readily available starting material.

  • Access to Novel Chemical Space: The pyrimidine core, decorated with diverse substituents, can explore a wide range of chemical space, increasing the probability of identifying hits against various biological targets.

  • Suitability for FBDD: The molecular weight and complexity of fragments derived from this compound can be controlled to adhere to the "Rule of Three," a set of guidelines for the properties of effective fragments.

  • Versatility in Hit-to-Lead Optimization: Fragments identified from screening can be readily optimized by modifying the vectors of diversification used in the initial library synthesis.

Physicochemical Properties of a Representative Fragment Library

A hypothetical fragment library derived from this compound was designed to illustrate the accessible chemical space. The library was constructed by reacting the 2-chloro position with a set of 10 representative amines and modifying the 5-hydroxymethyl group through oxidation to an aldehyde followed by reductive amination with another set of 10 primary amines. The calculated physicochemical properties of a subset of this virtual library are summarized below.

Fragment IDR1 (from Amine)R2 (from Amine)Molecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond Acceptors
F-001MethylCyclopropyl206.251.8514
F-002EthylMorpholinoethyl307.391.5415
F-003Isopropyl4-Fluorophenyl289.313.4214
F-004CyclobutylPyridin-3-yl282.332.6715
F-005Phenyl2-Hydroxyethyl272.302.1125
F-006MorpholinoBenzyl298.362.4805
F-007Piperidinyl(Tetrahydrofuran-2-yl)methyl316.412.7605
F-0084-Methylpiperazinyl2-Methoxyethyl307.391.9306
F-009PyrrolidinylIsopropyl248.332.6304
F-010Azetidinyltert-Butyl234.312.5104

Experimental Protocols

The following are generalized protocols for the synthesis of a fragment library based on this compound. These protocols should be adapted and optimized for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Objective: To introduce diversity at the 2-position of the pyrimidine ring by reaction with various amines.

Materials:

  • This compound

  • A library of primary or secondary amines

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-amino-substituted pyrimidine-5-yl)methanol fragment.

Protocol 2: Diversification of the 5-Hydroxymethyl Group via Oxidation and Reductive Amination

Objective: To introduce a second point of diversity by converting the alcohol to an amine via a two-step oxidation and reductive amination sequence.

Part A: Oxidation to the Aldehyde

Materials:

  • (2-Substituted-pyrimidin-5-yl)methanol (from Protocol 1)

  • Dess-Martin Periodinane (DMP) or other mild oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Sodium thiosulfate solution

Procedure:

  • Dissolve the (2-substituted-pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Part B: Reductive Amination

Materials:

  • Crude (2-substituted-pyrimidin-5-yl)carbaldehyde (from Part A)

  • A library of primary amines

  • Sodium triacetoxyborohydride (STAB) or another suitable reducing agent (e.g., sodium cyanoborohydride)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the crude aldehyde (1.0 eq) in anhydrous DCM.

  • Add the desired primary amine (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final diversified fragment.

Visualizations

G cluster_start Starting Material cluster_r1 R1 Diversification (C2 Position) cluster_r2 R2 Diversification (C5 Position) cluster_final Final Library start This compound snar Nucleophilic Aromatic Substitution (SNAr) + Amines (R1-NHR') start->snar intermediate1 2-Amino-substituted (pyrimidin-5-yl)methanol snar->intermediate1 oxidation Oxidation intermediate1->oxidation intermediate2 2-Amino-substituted (pyrimidin-5-yl)carbaldehyde oxidation->intermediate2 red_amination Reductive Amination + Amines (R2-NH2) intermediate2->red_amination final_library Diversified Fragment Library red_amination->final_library

Caption: Synthetic workflow for fragment library generation.

G cluster_screening Screening Cascade cluster_optimization Hit-to-Lead Optimization library Fragment Library (Derived from This compound) primary_screen Primary Screen (e.g., SPR, NMR, Thermal Shift) library->primary_screen hit_validation Hit Validation (Dose-response, Orthogonal Assay) primary_screen->hit_validation structural_biology Structural Biology (X-ray Crystallography, Cryo-EM) hit_validation->structural_biology synthesis Analogue Synthesis (Guided by Structure) structural_biology->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar lead_compound Lead Compound synthesis->lead_compound sar->lead_compound

Caption: FBDD workflow utilizing a pyrimidine-based library.

Synthesis of Antiviral Compounds from Pyrimidine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics. Its presence in nucleobases fundamental to DNA and RNA structure makes it an ideal starting point for the design of molecules that can interfere with viral replication. This document provides detailed application notes and protocols for the synthesis of various antiviral compounds derived from pyrimidine precursors. It includes methodologies for the synthesis of established drugs and novel derivatives, protocols for evaluating their antiviral activity and cytotoxicity, and an overview of their mechanisms of action.

I. Synthesis of Pyrimidine-Based Antiviral Compounds

A. General Protocol for the Synthesis of 4-Amino-Substituted Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing broad-spectrum antiviral activity.[1] A common and effective strategy for synthesizing a library of these compounds involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring.[2]

Materials:

  • 6-chloropyrido[2,3-d]pyrimidine

  • Desired amine (e.g., aniline, benzylamine) (1.1-1.5 equivalents)

  • Solvent (e.g., isopropanol, DMF)

  • Acid catalyst (e.g., camphorsulfonic acid) (optional)

  • Stir plate and stir bar

  • Reflux condenser

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, dissolve 6-chloropyrido[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol.[2]

  • Add the desired amine (1.1-1.5 equivalents) to the solution. If required, a catalytic amount of an acid catalyst like camphorsulfonic acid can be added.[2]

  • Attach a reflux condenser and heat the reaction mixture to reflux.[2]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-substituted pyrido[2,3-d]pyrimidine derivative.[2]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

B. Synthesis of Zidovudine (AZT)

Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS. A common synthetic route involves the azidation of a protected thymidine derivative.[3][4]

Materials:

  • 1-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine

  • Methanesulfonyl chloride

  • Pyridine

  • Lithium azide

  • Dimethylformamide (DMF)

Procedure:

  • 1-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.[3]

  • The mesyl group is then displaced with an azide group by reacting the intermediate with lithium azide in dimethylformamide. This step proceeds with an inversion of configuration at the C3' position of the furanose ring.[3]

  • The trityl protecting group is subsequently removed to yield zidovudine.

C. Synthesis of Lamivudine (3TC)

Lamivudine is another potent NRTI used in the treatment of HIV/AIDS and Hepatitis B. Its synthesis often involves the coupling of a chiral oxathiolane intermediate with cytosine.[5][6][7]

Materials:

  • Protected glycoaldehyde

  • Silylated cytosine

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • An anomeric mixture of a protected 1,3-oxathiolane is prepared from a protected glycoaldehyde.[7]

  • This mixture is then treated with silylated cytosine to form the β-cytosine adduct.[7]

  • Deprotection of the resulting nucleoside with tetrabutylammonium fluoride yields lamivudine.[7] An efficient three-step asymmetric synthesis has also been developed using a surfactant-treated subtilisin Carlsberg as a green catalyst.[6]

II. Experimental Protocols for Antiviral and Cytotoxicity Assays

A. Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[8][9][10][11]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Test compounds at various dilutions

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing 0.4% agarose or methylcellulose)

  • Phosphate-buffered saline (PBS)

  • 4% formaldehyde solution (fixative)

  • 0.8% Crystal violet solution (stain)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.[8]

  • Treatment: After adsorption, remove the virus inoculum and wash the cell monolayer twice with PBS.

  • Overlay: Add the overlay medium containing the different concentrations of the test compounds to each well.[10]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration sufficient for plaque formation (typically 2-3 days).[10]

  • Fixation and Staining: Fix the cells with 4% formaldehyde solution for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.[10]

  • Plaque Counting: Gently wash the plates with water, allow them to air dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

B. MTT Assay for Cell Viability (Cytotoxicity)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.[5][6][7][12][13]

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds at various dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[6]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a period equivalent to the antiviral assay.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.[6]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[6]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

III. Quantitative Data on Antiviral Activity

The following tables summarize the antiviral activity of representative pyrimidine derivatives against various viruses.

Compound ClassCompoundVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Pyrido[2,3-d]pyrimidineCompound 7cSARS-CoV-2Antiviral Assay< Lopinavir> Lopinavir-[12]
Pyrido[2,3-d]pyrimidineCompound 7dSARS-CoV-2Antiviral Assay< Lopinavir> Lopinavir-[12]
Pyrido[2,3-d]pyrimidineCompound 7eSARS-CoV-2Antiviral Assay< Lopinavir> Lopinavir-[12]
2-Amino-4-(ω-hydroxyalkylamino)pyrimidinePhenylalkyl-substituted cyclobutyl derivativeInfluenza A and BPlaque Reduction0.01 - 0.1> 500 (stationary cells)> 5000[8]
Zidovudine ProdrugZidovudine-pyrazinamide acetic acid esterHIV-1CEM cell line< 0.0636> 1000> 15,723[2]
Pyrimidine ThioglycosidesNovel derivativesSARS-CoV-2, H5N1In vitroActive--[11]
PyrrolopyrimidineCompound 5dCoxsackievirus B4Antiviral AssaySignificant activity--[14]
Zidovudine DerivativeCompound 5HIV-1MT-4 cell line0.001234.05> 28,375[15]
Pyridine/Pyrimidine DerivativeCompound 1bInfluenzaPlaque Reduction39> 250 (MDCK), 229 (HEK 293T)> 6.4[16]
Pyridine/Pyrimidine DerivativeCompound 2dInfluenzaPlaque Reduction2.8--[16]

IV. Mechanisms of Action and Signaling Pathways

A. Nucleoside Analogs Targeting Viral Polymerase

Many pyrimidine-based antiviral drugs are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of viral DNA or RNA polymerases.[3][4][17]

Mechanism:

  • Cellular Uptake and Activation: The nucleoside analog prodrug enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.[17]

  • Competition with Natural Substrates: The triphosphate analog competes with the natural nucleoside triphosphates (e.g., dNTPs or NTPs) for the active site of the viral polymerase.[4]

  • Incorporation and Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the analog can cause chain termination due to the lack of a 3'-hydroxyl group, or it can act as a non-obligate chain terminator, disrupting further elongation.[4]

Viral_Polymerase_Inhibition cluster_Cell Host Cell Nucleoside Analog (Prodrug) Nucleoside Analog (Prodrug) Active Triphosphate Active Triphosphate Nucleoside Analog (Prodrug)->Active Triphosphate Phosphorylation (Host Kinases) Viral Polymerase Viral Polymerase Active Triphosphate->Viral Polymerase Competitive Inhibition Viral Replication Viral Replication Viral Polymerase->Viral Replication Inhibition Inhibition Viral Polymerase->Inhibition

Caption: Mechanism of action of nucleoside analog antivirals.

B. Inhibition of Pyrimidine Biosynthesis and Induction of an Antiviral State

Some broad-spectrum antiviral compounds derived from pyrimidine precursors do not directly target viral enzymes but instead inhibit the host's de novo pyrimidine biosynthesis pathway. This leads to a depletion of the pyrimidine pool and induces an innate immune response.[9][18]

Mechanism:

  • Inhibition of DHODH: The antiviral compound inhibits the dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[18]

  • Pyrimidine Depletion: This inhibition leads to a reduction in the intracellular pool of pyrimidines (uridine and cytidine).

  • Induction of Antiviral Genes: The depletion of pyrimidines triggers a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs), establishing an antiviral state within the cell, often independent of type 1 interferon production.[9]

Pyrimidine_Biosynthesis_Inhibition Pyrimidine Precursor Antiviral Pyrimidine Precursor Antiviral DHODH DHODH Pyrimidine Precursor Antiviral->DHODH Inhibition De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis Pyrimidine Pool Depletion Pyrimidine Pool Depletion De Novo Pyrimidine Synthesis->Pyrimidine Pool Depletion Upregulation of ISGs Upregulation of ISGs Pyrimidine Pool Depletion->Upregulation of ISGs Antiviral State Antiviral State Upregulation of ISGs->Antiviral State

Caption: Inhibition of pyrimidine biosynthesis pathway.

V. Experimental Workflow Diagrams

A. Workflow for Synthesis and Antiviral Screening

Synthesis_Screening_Workflow cluster_Synthesis Compound Synthesis cluster_Screening Antiviral Screening Start Start Reaction Setup Reaction Setup (Precursors, Solvents, Catalyst) Start->Reaction Setup Reaction Reaction (e.g., Reflux) Reaction Setup->Reaction Workup & Purification Workup & Purification (e.g., Column Chromatography) Reaction->Workup & Purification Characterization Characterization (NMR, MS) Workup & Purification->Characterization Pure Compound Pure Compound Characterization->Pure Compound Plaque Reduction Assay Plaque Reduction Assay Pure Compound->Plaque Reduction Assay MTT Assay MTT Assay Pure Compound->MTT Assay Data Analysis Data Analysis (EC₅₀, CC₅₀, SI) Plaque Reduction Assay->Data Analysis MTT Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: General workflow for synthesis and antiviral screening.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents Using Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anti-inflammatory agents centered on the versatile pyrimidine scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways and experimental workflows.

Introduction to Pyrimidine Scaffolds in Anti-inflammatory Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The structural versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of its biological activity.[1] In the context of inflammation, pyrimidine derivatives have been extensively explored as potent inhibitors of key pro-inflammatory mediators.[3][4]

The primary mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][5] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, key mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5] Furthermore, pyrimidine derivatives have been shown to modulate other critical inflammatory pathways, including the suppression of nitric oxide (NO) production and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) through the modulation of signaling pathways like nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[3][4]

Data Presentation: Anti-inflammatory Activity of Pyrimidine Derivatives

The following tables summarize the in vitro anti-inflammatory activity of selected pyrimidine derivatives from various studies, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound IDScaffold TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Series 1 Pyrazolo[3,4-d]pyrimidine19.45 ± 0.0731.4 ± 0.120.62[6]
26.04 ± 0.3634.4 ± 0.100.76[6]
28.39 ± 0.0323.8 ± 0.201.19[6]
Series 2 Pyrano[2,3-d]pyrimidine>1000.04 ± 0.09>2500[6]
>1000.04 ± 0.02>2500[6]
Series 3 Thiazolo[4,5-d]pyrimidine5.28 - 13.110.10 - 0.3814.84 - 131.10[6]
Series 4 Pyrimidine-5-carbonitrile-0.20 ± 0.01-[7]
-0.18 ± 0.01-[7]
-0.16 ± 0.01-[7]
Series 5 Novel Pyrimidines5.500.856.47[8]
5.050.657.77[8]
Celecoxib Standard Drug6.340.5611.32[8]
Ibuprofen Standard Drug3.11.22.58[8]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound IDScaffold TypeConcentration (µM)% NO InhibitionIC50 (µM)Reference
Compound A Pyrimido[1,2-b]pyridazin-2-one--29.94 ± 2.24[9]
Compound B Morpholinopyrimidine12.5Significant Reduction-[10]
Compound C Thieno[3,2-d]pyrimidine1098.30.96 (iNOS inhibition)[6]
Compound D Thieno[3,2-d]pyrimidine1097.67-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of pyrimidine derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the colorimetric assessment of the peroxidase activity of COX enzymes.[11][12]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test pyrimidine compounds

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time (e.g., 2 minutes) using a microplate reader.

  • The rate of TMPD oxidation is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16]

Materials:

  • Male Wistar rats or BALB/c mice

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrimidine compounds

  • Reference drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compound, reference drug, or vehicle to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is an indicator of edema.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Protocol 3: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in a macrophage cell line.[4][17][18][19][20]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrimidine compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle control group without LPS and a positive control group with LPS only.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • To measure the nitrite concentration (a stable product of NO), add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Visualization of Key Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and a general workflow for the development of pyrimidine-based anti-inflammatory agents.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation pIκBα p-IκBα IκBα->pIκBα NFκB_inactive NF-κB (p50/p65) NFκB_inactive->IκBα Inhibition NFκB_active Active NF-κB (p50/p65) NFκB_inactive->NFκB_active Translocation Ub_IκBα Ub-IκBα pIκBα->Ub_IκBα Ubiquitination Proteasome Proteasome Ub_IκBα->Proteasome Degradation DNA DNA (κB sites) NFκB_active->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (COX-2, TNF-α, IL-6) mRNA->Proteins pyrimidine Pyrimidine Derivatives pyrimidine->IKK Inhibition

Caption: Canonical NF-κB Signaling Pathway and its Inhibition.

G cluster_downstream Downstream Targets stimulus Inflammatory Stimuli / Stress MAPKKK MAPKKK (e.g., TAK1) stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation p_p38 p-p38 MAPK p38->p_p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p_p38->TranscriptionFactors Activation MK2 MAPKAPK2 (MK2) p_p38->MK2 Activation GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) TranscriptionFactors->GeneExpression MK2->GeneExpression mRNA stabilization pyrimidine Pyrimidine Derivatives pyrimidine->p_p38 Inhibition

Caption: p38 MAPK Signaling Pathway in Inflammation.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Design & Synthesis of Pyrimidine Library invitro In Vitro Screening start->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar cox COX-1/COX-2 Inhibition no NO Production Assay cytokine Cytokine Release Assay lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design invivo In Vivo Efficacy Studies lead_opt->invivo preclinical Preclinical Development invivo->preclinical edema Carrageenan-induced Paw Edema arthritis Adjuvant-induced Arthritis

Caption: Drug Discovery Workflow for Pyrimidine Anti-inflammatory Agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and reproducibility of Suzuki coupling reactions involving 2-chloropyrimidines. Due to their electronic properties and the coordinating ability of the nitrogen atoms, 2-chloropyrimidines can be challenging substrates. This guide offers structured advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with 2-chloropyrimidines often low-yielding?

A1: The challenges with 2-chloropyrimidines stem from a few key factors. Firstly, the C-Cl bond is less reactive towards oxidative addition to the palladium catalyst compared to C-Br or C-I bonds, often requiring more forcing conditions.[1] Secondly, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Lastly, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the substrate.[1]

Q2: What is the most critical parameter to control for a successful coupling with a 2-chloropyrimidine?

A2: The most critical parameter is the selection of a highly active and robust catalytic system.[2] This typically involves a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand.[3] These ligands facilitate the challenging oxidative addition step and stabilize the catalyst.[3]

Q3: Is an inert atmosphere essential for this reaction?

A3: Yes, it is strongly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive palladium oxides.[4] Oxygen can also promote the undesirable homocoupling of the boronic acid partner.[2] Therefore, thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial for achieving high yields and reproducibility.[4]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings with 2-chloropyrimidines. Microwave heating can significantly reduce reaction times and often improves yields, sometimes even with lower catalyst loadings.[5][6]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the 2-chloropyrimidine starting material.

  • Possible Cause 1: Inactive Catalyst System. The chosen catalyst may not be active enough to facilitate the oxidative addition of the C-Cl bond. Standard ligands like PPh₃ may be insufficient.

    • Solution: Switch to a more active catalytic system. Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, or consider using an N-heterocyclic carbene (NHC) ligand like IPr.[3] Using a pre-formed palladium complex with these ligands (a "precatalyst") can also improve results.[7]

  • Possible Cause 2: Sub-optimal Reaction Temperature. The temperature may be too low to overcome the activation energy for the oxidative addition step.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[8] A systematic temperature screen is advisable. Be aware that excessively high temperatures can lead to catalyst decomposition or increased side reactions.[2]

  • Possible Cause 3: Inappropriate Base. The base might not be strong enough to promote the crucial transmetalation step effectively.

    • Solution: Screen a panel of bases. For challenging couplings with 2-chloropyrimidines, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[8]

Problem 2: I am observing significant formation of side products.

  • Possible Cause 1: Protodeboronation. The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially with aqueous bases and elevated temperatures.[1]

    • Solution: Minimize water in the reaction by using anhydrous solvents and a non-aqueous base like K₃PO₄. Alternatively, consider replacing the boronic acid with a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[2]

  • Possible Cause 2: Homocoupling of the Boronic Acid. The boronic acid is coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[2] Using a Pd(0) source directly or an efficient precatalyst system can also minimize the Pd(II) species that can promote homocoupling.[2]

Problem 3: The reaction is messy, with a complex mixture of byproducts and decomposition.

  • Possible Cause 1: Reaction Temperature is Too High. While higher temperatures can increase conversion, excessive heat can cause the decomposition of starting materials, products, or the catalyst.

    • Solution: Lower the reaction temperature and potentially increase the reaction time.[2]

  • Possible Cause 2: Base is Too Strong or Incompatible. A highly reactive base might be causing the degradation of sensitive functional groups on your substrates.

    • Solution: Screen milder bases. For instance, if a strong base like Cs₂CO₃ is causing issues, try K₃PO₄ or even K₂CO₃.[2]

Comparative Data on Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize conditions screened for similar reactions.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Base (2-3 equiv.)Typical Solvent(s)Relative EffectivenessNotes
K₃PO₄ Toluene, DioxaneOften Very HighFrequently the base of choice for challenging heteroaryl chloride couplings.[2]
Cs₂CO₃ Dioxane, TolueneHighOften provides good results but is more expensive.[2]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerate to HighA standard and reliable choice, often used in aqueous mixtures.[9]
Na₂CO₃ Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a wide range of substrates.[2]

Table 2: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄ -71Effective and commonly used for this substrate.[5]
Pd₂(dba)₃ -<5Inefficient without a suitable ligand.[5]
Pd(OAc)₂ XPhos70-95Highly effective system for aryl chlorides.[8]
Pd(dppf)Cl₂·CH₂Cl₂ -70Can be very effective due to the wide bite angle of the dppf ligand.[9]

Key Experimental Protocols

This is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine. It should be optimized for specific substrates.

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyrimidine derivative, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium(II) acetate and XPhos ligand.[8] Add the degassed toluene and water via syringe.[8]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Complex2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product ArX 2-Chloropyrimidine (R¹-X) ArX->OxAdd Boronic Ar-B(OH)₂ (R²-B(OH)₂) Boronic->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow start Low Yield or No Reaction check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion Starting Material Consumed check_conversion->conversion Yes catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) no_conversion->catalyst temperature Increase Temperature (80-120 °C) catalyst->temperature base Screen Stronger Base (e.g., K₃PO₄) temperature->base check_side_products Major Side Products Observed? conversion->check_side_products homocoupling Homocoupling? check_side_products->homocoupling Yes protodeboronation Protodeboronation? check_side_products->protodeboronation Yes complex_mixture Complex Mixture/ Decomposition check_side_products->complex_mixture No / Messy degas Ensure Rigorous Degassing & Inert Atmosphere homocoupling->degas boronate_ester Use Boronate Ester or Anhydrous Conditions protodeboronation->boronate_ester lower_temp Lower Reaction Temperature complex_mixture->lower_temp

References

Overcoming side reactions in the amination of (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions during the amination of (2-Chloropyrimidin-5-yl)methanol. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of this compound?

A1: The primary side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 5-(hydroxymethyl)pyrimidine.

  • Solvolysis: Reaction with the solvent, particularly with alcoholic solvents, resulting in the formation of an ether at the 2-position (e.g., (2-methoxypyrimidin-5-yl)methanol if methanol is the solvent). This can be more prevalent under acidic conditions.[1]

  • Dimerization/Oligomerization: Self-condensation of the starting material or product, which can be promoted by high temperatures or catalyst decomposition.

  • Reactions involving the hydroxymethyl group: Although generally well-tolerated in Buchwald-Hartwig reactions, the hydroxymethyl group can potentially undergo oxidation or etherification under certain conditions.

Q2: My amination reaction shows low yield of the desired product. What should I investigate first?

A2: For low yields, systematically evaluate the following:

  • Reaction Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Oxygen can deactivate palladium catalysts.

  • Reagent Purity: Use anhydrous and deoxygenated solvents. Ensure the purity of the starting material, amine, and base.

  • Catalyst System: The choice of palladium precursor, ligand, and base is critical. For challenging substrates, consider using a more active catalyst system (e.g., a second-generation biarylphosphine ligand).

  • Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. High temperatures can lead to catalyst decomposition and increased side product formation.

Q3: Is it necessary to protect the hydroxymethyl group on this compound before amination?

A3: Not always, but it is a key consideration for troubleshooting. Unprotected benzylic alcohols are often compatible with Buchwald-Hartwig conditions. However, if you observe significant side product formation that could be attributed to the hydroxymethyl group (e.g., ether formation), or if the reaction conditions are harsh, protection is a viable strategy to improve yield and purity.

Q4: How can I detect and identify the common side products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique. By analyzing the crude reaction mixture, you can identify the mass of the desired product and compare it with the masses of potential side products. For example:

  • This compound (Starting Material): C₅H₅ClN₂O, MW: 144.56 g/mol

  • Desired Aminated Product (e.g., with Morpholine): C₉H₁₃N₃O₂, MW: 195.22 g/mol

  • Hydrodehalogenation Product: C₅H₆N₂O, MW: 110.12 g/mol

  • Methanol Solvolysis Product: C₆H₈N₂O₂, MW: 140.14 g/mol

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. 4. Inappropriate ligand or base.1. Use a fresh palladium source and ensure the ligand is not degraded. 2. Thoroughly degas the solvent and use Schlenk techniques. 3. Gradually increase the reaction temperature, monitoring for product formation and degradation. 4. Screen different ligands (e.g., biarylphosphine ligands like XPhos or RuPhos) and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).
Significant formation of hydrodehalogenation side product 1. Presence of water or other proton sources. 2. Slow reductive elimination from the palladium complex. 3. Inefficient catalyst system.1. Use rigorously dried solvent and reagents. 2. Employ a bulkier, more electron-rich ligand to promote reductive elimination. 3. Increase catalyst loading or switch to a more active pre-catalyst.
Presence of a side product with a mass corresponding to solvolysis 1. Use of a reactive solvent (e.g., methanol, ethanol). 2. Acidic reaction conditions.1. Switch to a less reactive, aprotic solvent like toluene or dioxane. 2. If acidic conditions are necessary, consider protecting the hydroxymethyl group. For SNAr, a non-nucleophilic base is preferred.
Complex mixture of unidentified side products 1. Reaction temperature is too high, leading to decomposition. 2. Unprotected hydroxymethyl group is undergoing undesired reactions.1. Lower the reaction temperature and increase the reaction time. 2. Protect the hydroxymethyl group as a silyl ether (e.g., TBS ether) before amination.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes illustrative data on the amination of this compound with morpholine under various conditions.

Entry Method Protection Solvent Base Temp (°C) Desired Product Yield (%) Hydrodehalogenation (%) Solvolysis (%)
1Buchwald-HartwigNoneTolueneNaOt-Bu1007515<1
2Buchwald-HartwigNoneMethanolNaOt-Bu100401045
3SNArNoneDMFK₂CO₃120655<1
4SNArNoneEthanolK₂CO₃12035555
5Buchwald-HartwigTBS-ProtectedTolueneNaOt-Bu10092 (after deprotection)<2<1

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound (Unprotected)
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 mmol) and anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Hydroxymethyl Group as a TBS Ether
  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction with diethyl ether and wash with saturated aqueous NaHCO₃, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 5-((tert-butyldimethylsilyloxy)methyl)-2-chloropyrimidine.

Protocol 3: Deprotection of the TBS Ether
  • Setup: Dissolve the TBS-protected aminated product (1.0 mmol) in THF (10 mL).

  • Deprotection: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).

  • Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the final product.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start This compound Product Desired Aminated Product Start->Product Amination (e.g., Buchwald-Hartwig or SNAr) Hydrodehalogenation Hydrodehalogenation Product Start->Hydrodehalogenation Reduction Solvolysis Solvolysis Product Start->Solvolysis Solvent Attack Amine Amine Amine->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Atmosphere Inert Atmosphere? Start->Check_Atmosphere Check_Reagents Pure & Dry Reagents? Check_Atmosphere->Check_Reagents Yes Optimize_Catalyst Optimize Catalyst System Check_Atmosphere->Optimize_Catalyst No -> Fix Setup Check_Reagents->Optimize_Catalyst No -> Purify/Dry Optimize_Temp Adjust Temperature Check_Reagents->Optimize_Temp Yes Success Improved Yield/Purity Optimize_Catalyst->Success Protect_OH Protect Hydroxymethyl Group Optimize_Temp->Protect_OH No Improvement Optimize_Temp->Success Improvement Protect_OH->Success Logical_Relationship cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst/Ligand Choice Yield Product Yield Catalyst->Yield influences rate Side_Reactions Side Reactions Catalyst->Side_Reactions suppresses/promotes Base Base Strength Base->Yield activates amine Base->Side_Reactions can cause degradation Solvent Solvent Polarity/ Nucleophilicity Purity Product Purity Solvent->Purity affects solubility Solvent->Side_Reactions can be a reactant (solvolysis) Temperature Temperature Temperature->Yield affects rate Temperature->Side_Reactions increases side reactions Side_Reactions->Yield Side_Reactions->Purity

References

Troubleshooting guide for the purification of pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of pyrimidine-based compounds?

The primary challenges in purifying pyrimidine derivatives often stem from their inherent physicochemical properties. Many pyrimidine compounds exhibit high polarity, which can lead to difficulties in separation and purification.[1] Common issues include poor retention in reverse-phase chromatography, peak tailing in High-Performance Liquid Chromatography (HPLC), and challenges in crystallization due to high solubility in polar solvents.[1] These compounds frequently contain multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1] Additionally, the potential for thermal degradation and the presence of closely related impurities or regioisomers can further complicate purification efforts.[2][3]

Q2: Which purification techniques are most effective for pyrimidine-based compounds?

The choice of purification technique largely depends on the specific properties of the pyrimidine derivative and the nature of the impurities. The most commonly employed methods are:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.[4][5]

  • Column Chromatography: Silica gel column chromatography is widely used to separate compounds based on their polarity.[4] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common analytical and preparative technique. However, modifications such as using polar-endcapped columns or ion-pairing agents may be necessary for polar pyrimidines to improve retention.[1][6]

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both column chromatography and recrystallization.[4] By spotting the crude mixture, collected fractions, and a reference standard (if available) on the same TLC plate, you can assess the purity of your fractions and identify those containing the desired compound.[4] For HPLC purification, the chromatogram itself, with UV detection at an appropriate wavelength, serves as the primary monitoring tool.[6]

Troubleshooting Guides

Recrystallization Issues

A common and effective method for purifying solid pyrimidine compounds is recrystallization. However, several issues can arise during this process.

dot

G cluster_start Recrystallization Troubleshooting cluster_troubleshooting Troubleshooting Paths start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals (Vacuum Filtration) crystals->collect Yes no_crystals No Crystals Form crystals->no_crystals No oiling_out Compound Oils Out crystals->oiling_out Oil Forms end Pure Crystals collect->end impure_crystals Crystals are Impure collect->impure_crystals Impurities Detected solution1 Too much solvent? -> Evaporate some solvent. Wrong solvent? -> Try a different solvent. No nucleation? -> Scratch flask or add seed crystal. no_crystals->solution1 solution2 Cooling too fast? -> Cool more slowly. Compound too soluble? -> Use a less 'good' solvent. Impurities present? -> Pre-purify by another method. oiling_out->solution2 solution3 Co-crystallization of impurities? -> Re-recrystallize from a different solvent. -> Use activated charcoal for colored impurities. -> Consider column chromatography. impure_crystals->solution3

Caption: Troubleshooting logic for pyrimidine recrystallization.

Problem Possible Cause Suggested Solution
No crystals form after cooling The solution is not supersaturated (too much solvent was added).[5]Reheat the solution to evaporate some of the solvent and then allow it to cool again.[5]
The compound is too soluble in the chosen solvent.[5]Select a different solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[5] Consider using a solvent mixture or adding an anti-solvent.[4]
Nucleation is inhibited.Gently scratch the inside of the flask with a glass rod to create nucleation sites.[5] Add a "seed crystal" of the pure compound to induce crystal growth.[5]
Compound "oils out" instead of crystallizing The solution is being cooled too quickly.[5]Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.[5]
The compound is highly soluble in the chosen solvent.[5]Try a solvent in which the compound has lower solubility.[5]
The presence of impurities is depressing the melting point.Attempt to purify the material by another method, such as column chromatography, before recrystallization.[5]
Low recovery of crystalline product The compound has significant solubility even in the cold solvent.Cool the solution in an ice bath to further decrease solubility and maximize crystal formation.[1]
Crystals are too fine and pass through the filter paper.Use a finer porosity filter paper or a different filtration technique.[1]
Crystals are colored or contain impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] If impurities persist, a second recrystallization with a different solvent system may be necessary, or column chromatography may be a better option.[4]
Column Chromatography Issues

Column chromatography is a versatile technique for separating pyrimidine-based compounds from complex mixtures.

dot

G cluster_workflow Column Chromatography Workflow cluster_troubleshooting Troubleshooting Points start Start prep_column Prepare Silica Gel Slurry and Pack Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute compound_degrades Compound Degrades on Silica load_sample->compound_degrades collect_fractions Collect Fractions elute->collect_fractions poor_separation Poor Separation elute->poor_separation compound_stuck Compound Stuck on Column elute->compound_stuck analyze Analyze Fractions (TLC) collect_fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Compound evaporate->end solution1 Adjust mobile phase polarity. Try a different solvent system. Ensure proper column packing. poor_separation->solution1 solution2 Increase mobile phase polarity. Consider a stronger eluting solvent. compound_stuck->solution2 solution3 Deactivate silica gel (e.g., with triethylamine). Use an alternative stationary phase (e.g., alumina). compound_degrades->solution3

Caption: Workflow and troubleshooting for column chromatography.

Problem Possible Cause Suggested Solution
Poor separation of compounds Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A good separation on TLC will generally translate to a good separation on the column.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Overloading the column with too much sample.Use an appropriate amount of sample for the column size.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound is highly polar and strongly adsorbed to the silica.Consider using a more polar stationary phase like alumina or employing HILIC.[1]
Compound degrades on the silica gel column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent. Alternatively, use a different stationary phase such as neutral alumina.[7]
Product precipitates in the column or tubing The compound has low solubility in the mobile phase as it becomes purified.[8]Use a mobile phase modifier or co-solvent to improve solubility.[8] Dry loading the sample onto silica can also help by allowing for selective solvation during elution.[8]
HPLC Purification Issues

HPLC is a high-resolution purification technique, but challenges can arise, particularly with polar pyrimidine derivatives.

Problem Possible Cause Suggested Solution
Poor peak shape (broadening or tailing) Column overload.[6]Reduce the amount of sample injected onto the column.[6]
Inappropriate sample solvent.[6]Dissolve the sample in the initial mobile phase or a weaker solvent.[6]
Column contamination or degradation.[6]Wash the column with a strong solvent or replace the column if it's old.
Poor retention of polar compounds in RP-HPLC The compound is too polar for the stationary phase.Use a polar-embedded or polar-endcapped C18 column.[1] Decrease the percentage of the organic modifier in the mobile phase.[1] For ionizable pyrimidines, adjust the mobile phase pH to suppress ionization and increase hydrophobicity.[1]
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.[6]Ensure the mobile phase is properly mixed and degassed.[6] Check the HPLC system for leaks.[6]
Temperature variations.[6]Use a column oven to maintain a constant temperature.
No peaks or very small peaks observed Injector malfunction.[6]Check that the injector is working correctly and the sample is being loaded onto the column.
Compound degradation.[6]Ensure the compound is stable in the sample solvent and under the chromatographic conditions.
Incorrect detection wavelength.[6]Select a UV wavelength where the compound has strong absorbance.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude pyrimidine compound in various solvents at room temperature and upon heating.[9] The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature.[1] Covering the flask can help slow the cooling process.[1]

  • Crystallization: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]

General Protocol for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.[4]

  • Column Packing: Carefully pour the slurry into the column, ensuring it packs evenly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.[4] Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.[4] The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[4]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure, for example, using a rotary evaporator.[4]

General Protocol for Reversed-Phase HPLC (RP-HPLC)
  • Mobile Phase Preparation: Prepare the aqueous (Mobile Phase A, e.g., water with 0.1% formic acid) and organic (Mobile Phase B, e.g., acetonitrile with 0.1% formic acid) mobile phases.[6] Degas both phases thoroughly.[6]

  • Sample Preparation: Dissolve the crude pyrimidine derivative in a minimal amount of a suitable solvent, preferably the initial mobile phase.[6] Filter the sample through a 0.22 or 0.45 µm syringe filter.[1][6]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient time (e.g., 10-15 column volumes).[6]

  • Injection and Elution: Inject the prepared sample onto the column and begin the gradient program, typically starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.[1]

  • Detection and Fraction Collection: Monitor the elution using a UV detector at an appropriate wavelength and collect the fractions corresponding to the peak of the desired compound.[1]

  • Product Recovery: Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation.

References

Preventing homocoupling in Sonogashira reactions of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Sonogashira reactions involving pyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a significant issue with pyrimidine substrates?

A1: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetrical diyne. This is an undesired process as it consumes the alkyne starting material, reduces the yield of the desired alkynyl-pyrimidine product, and complicates the purification process. Pyrimidines, being electron-deficient heterocycles, can sometimes lead to slower cross-coupling rates, providing a greater opportunity for the faster homocoupling reaction to occur.

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

A2: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.

Q3: What are the most effective general strategies to prevent or minimize homocoupling?

A3: Several strategies can be employed to suppress homocoupling:

  • Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using inert gases like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]

  • Employ copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: How does the reactivity of the halopyrimidine affect the likelihood of homocoupling?

A4: The reactivity of the halopyrimidine plays a crucial role. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] For less reactive halides like chloropyrimidines, the desired cross-coupling reaction is slower, which allows more time for the competing alkyne homocoupling to occur. Therefore, reactions with less reactive halopyrimidines are more prone to homocoupling and require more careful optimization. The position of the halogen on the pyrimidine ring also influences reactivity, with the general order being C4(6) > C2 > C5.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
High percentage of homocoupling byproduct observed. 1. Presence of oxygen. 2. High concentration or reactivity of the copper co-catalyst. 3. Suboptimal choice of base or solvent. 4. Slow rate of cross-coupling with the pyrimidine halide.1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere.[1] 2. Reduce the loading of the copper(I) catalyst (e.g., to 1-2 mol%). Alternatively, switch to a copper-free protocol. 3. Screen different bases (e.g., organic amines like triethylamine, diisopropylethylamine, or inorganic bases like K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile, toluene). 4. For less reactive halopyrimidines (Cl, Br), consider using a more active palladium catalyst/ligand system (e.g., with bulky, electron-rich phosphine ligands) to accelerate the cross-coupling step.
Low or no yield of the desired alkynyl-pyrimidine, with significant starting material remaining. 1. Inactive palladium catalyst. 2. Insufficiently reactive halopyrimidine. 3. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable precatalyst. 2. For chloropyrimidines, a more robust catalytic system and higher temperatures are often required. Consider switching to the more reactive bromo- or iodopyrimidine if possible.[2] 3. Gradually increase the reaction temperature. While room temperature is sometimes sufficient for iodopyrimidines, bromo- and chloropyrimidines often require heating.[3]
Formation of multiple unidentified side products. 1. Catalyst decomposition at high temperatures. 2. Incorrect stoichiometry of reagents.1. Ensure the reaction is run under strictly anaerobic conditions to prevent catalyst degradation. If high temperatures are necessary, choose a thermally stable catalyst and ligand system. 2. Carefully verify the molar ratios of the halopyrimidine, alkyne, catalyst, and base.

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupling byproduct in Sonogashira reactions of pyrimidine and related N-heterocyclic substrates.

Table 1: Effect of Atmosphere on Homocoupling in the Sonogashira Reaction of 4-Bromopyridine Hydrochloride

EntryAtmosphereCross-Coupling Product Yield (%)Homocoupling Product Yield (%)
1NitrogenConsiderableSignificant
2N₂ + H₂ (diluted)Increased~2%

Adapted from a study demonstrating the effect of a reducing atmosphere on diminishing homocoupling.[4]

Table 2: Optimization of Copper-Free Sonogashira Coupling of 2,6-Dibromopyridine

EntryBaseSolventYield of Disubstituted Product (%)
1Cs₂CO₃2-MeTHF95
2K₃PO₄2-MeTHF75
3K₂CO₃2-MeTHF68
4Cs₂CO₃Toluene82
5Cs₂CO₃Dioxane88

This table illustrates the significant impact of the choice of inorganic base and solvent on the yield of the desired product in a copper-free system, thereby avoiding homocoupling.[4]

Table 3: Effect of Reaction Parameters on the Sonogashira Coupling of a Propynylated Pyrimidine

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ / CuIEt₃NCH₃CNRoom Temp92
2Pd(PPh₃)₄ / CuIEt₃NCH₃CNRoom Temp85
3PdCl₂(PPh₃)₂ / CuIDIPEACH₃CNRoom Temp88
4PdCl₂(PPh₃)₂ / CuIEt₃NDMFRoom Temp75
5PdCl₂(PPh₃)₂ / CuIEt₃NCH₃CN5095

This data shows the optimization of a copper-catalyzed Sonogashira reaction, highlighting the influence of the palladium source, base, solvent, and temperature on the yield of the desired product.[5]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Halopyrimidine

This protocol is designed to eliminate the possibility of copper-catalyzed Glaser homocoupling.

Materials:

  • Halopyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine, 5-iodopyrimidine) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Inorganic base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and inorganic base (2.0 mmol).

  • Add the anhydrous and degassed solvent (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from 60-100 °C, depending on the reactivity of the halopyrimidine) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Reduced Homocoupling

This protocol utilizes a copper co-catalyst but incorporates measures to minimize the Glaser coupling side reaction.

Materials:

  • Halopyrimidine (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., triethylamine, 3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or acetonitrile, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen) with a bubbler for slow gas flow

Procedure:

  • To a flame-dried Schlenk flask, add the halopyrimidine (1.0 mmol), palladium catalyst (0.03 mmol), and copper(I) iodide (0.01-0.02 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (5 mL) and the amine base (3.0 mmol) via syringe.

  • Stir the mixture and begin a slow, continuous purge of the inert gas through the reaction mixture.

  • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Stir the reaction at the appropriate temperature (room temperature for iodopyrimidines, 40-80 °C for bromo- and chloropyrimidines) and monitor its progress.

  • Once the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Sonogashira_Homocoupling_Prevention cluster_good Desired Sonogashira Pathway cluster_bad Undesired Homocoupling (Glaser) Pathway Halopyrimidine Halopyrimidine Oxidative_Addition Oxidative Addition Halopyrimidine->Oxidative_Addition Alkyne1 Terminal Alkyne Deprotonation1 Deprotonation Alkyne1->Deprotonation1 Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base1 Base Base1->Deprotonation1 Cross_Coupled_Product Alkynyl-Pyrimidine Transmetalation Transmetalation Oxidative_Addition->Transmetalation Deprotonation1->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Reductive_Elimination->Cross_Coupled_Product Alkyne2 Terminal Alkyne Dimerization Oxidative Dimerization Alkyne2->Dimerization Alkyne3 Terminal Alkyne Alkyne3->Dimerization Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Dimerization Oxygen Oxygen (O₂) Oxygen->Dimerization Homocoupled_Product Diyne Byproduct Dimerization->Homocoupled_Product Prevention Prevention Strategies - Inert Atmosphere - Copper-Free Conditions - Optimized Reagents Prevention->Dimerization Inhibits

Caption: Competing pathways in Sonogashira reactions and key prevention strategies.

Troubleshooting_Workflow cluster_homocoupling_solutions Homocoupling Troubleshooting cluster_yield_solutions Low Yield Troubleshooting Start Sonogashira Reaction of Pyrimidine Check_Homocoupling High Homocoupling? Start->Check_Homocoupling Check_Yield Low Yield? Check_Homocoupling->Check_Yield No Inert_Atmosphere Improve Inert Atmosphere (Degas Solvents, Schlenk/Glovebox) Check_Homocoupling->Inert_Atmosphere Yes Successful_Reaction Successful Reaction Check_Yield->Successful_Reaction No Check_Catalyst Check Catalyst Activity (Use Fresh Catalyst/Ligand) Check_Yield->Check_Catalyst Yes Copper_Free Switch to Copper-Free Protocol Inert_Atmosphere->Copper_Free Optimize_Reagents Optimize Base/Solvent Copper_Free->Optimize_Reagents Optimize_Reagents->Start Re-run Experiment Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Change_Halogen Consider More Reactive Halopyrimidine (I > Br > Cl) Increase_Temp->Change_Halogen Change_Halogen->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in Sonogashira reactions of pyrimidines.

References

Identifying and removing common impurities from (2-Chloropyrimidin-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (2-Chloropyrimidin-5-yl)methanol.

Troubleshooting Common Impurities

This section addresses specific issues that may arise during the synthesis and purification of this compound, focusing on the identification and removal of common impurities.

FAQs: Identification of Impurities

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on common synthetic routes, the most likely impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-5-methoxypyrimidine if the synthesis involves a demethylation step.

  • Over-reaction or Side-Products: Dihydroxypyrimidine by-products can form.[1]

  • Reagents and Solvents: Residual amounts of reagents like hydrobromic acid or acetic acid, and solvents used in the reaction or purification steps.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that can help identify unknown impurities by comparing the spectra of the crude product to that of the pure compound.

FAQs: Removal of Impurities

Q3: My crude product contains a significant amount of unreacted 2-chloro-5-methoxypyrimidine. How can I remove it?

A3: Recrystallization is often an effective first step. If the solubility profiles of the product and the starting material are sufficiently different, a carefully chosen solvent system can selectively crystallize the desired product, leaving the impurity in the mother liquor. Column chromatography over silica gel is a more robust method if recrystallization is ineffective.

Q4: I have identified a dihydroxy-pyrimidine byproduct in my reaction mixture. What is the best way to remove it?

A4: Dihydroxy-pyrimidine compounds are generally more polar than the corresponding monochloro-derivative. This difference in polarity can be exploited for separation using column chromatography. A solvent system with a gradient of increasing polarity will typically elute the less polar this compound first, followed by the more polar dihydroxy-byproduct.

Q5: How do I remove residual acid from my final product?

A5: After the reaction, a work-up procedure involving washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, is effective in neutralizing and removing residual acids.[1] Subsequent drying of the organic phase over an anhydrous salt like sodium sulfate will remove any remaining water.

Data on Common Impurities

The following table summarizes the key characteristics of common impurities for easy reference and comparison during analysis.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
2-chloro-5-methoxypyrimidineC₅H₅ClN₂O144.56Distinctive methoxy signal (~3.9 ppm) in ¹H NMR
DihydroxypyrimidineC₄H₄N₂O₂112.09Higher polarity on TLC and HPLC compared to the product
Acetic AcidC₂H₄O₂60.05Characteristic singlet at ~2.1 ppm in ¹H NMR
Hydrobromic AcidHBr80.91Acidic pH of aqueous washes

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at room temperature. A patent for a similar compound suggests ethanol for recrystallization.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will show a clear separation between the product spot and the impurity spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. If necessary, a solvent gradient can be employed to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_material 2-chloro-5-methoxypyrimidine reaction Demethylation (e.g., with HBr/Acetic Acid) start_material->reaction Reagents crude_product Crude this compound + Impurities reaction->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step pure_product Pure this compound purification_step->pure_product impurities Impurities Removed purification_step->impurities analysis_step HPLC, GC-MS, NMR pure_product->analysis_step Purity Check

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Crude Product Analysis impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity (NMR, MS) impurity_detected->identify_impurity Yes no_impurity Proceed to Final Analysis impurity_detected->no_impurity No select_method Select Purification Method identify_impurity->select_method recrystallization Recrystallization select_method->recrystallization Unreacted SM chromatography Column Chromatography select_method->chromatography Byproduct acid_wash Aqueous Wash select_method->acid_wash Residual Acid pure_product Pure Product recrystallization->pure_product chromatography->pure_product acid_wash->pure_product

Caption: Decision tree for troubleshooting impurities in this compound synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of closely related pyrimidine isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when separating closely related pyrimidine isomers?

A1: The main challenges arise from their inherent physicochemical properties. Closely related isomers often have very similar polarities, molecular weights, and structures, making them difficult to resolve using standard chromatographic techniques.[1][2] Many pyrimidine derivatives are highly polar, leading to poor retention on traditional reversed-phase (RP) columns.[3] Furthermore, chiral pyrimidine isomers (enantiomers) have identical physical properties in a non-chiral environment and require specialized chiral stationary phases for separation.[2][4]

Q2: Which column chromatography technique is most suitable for my pyrimidine isomers?

A2: The optimal technique depends on the specific properties of your isomers, particularly their polarity and whether they are chiral.

  • For highly polar, hydrophilic isomers , Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective method.[3][5][6][7]

  • For less polar or moderately polar isomers , Reversed-Phase Chromatography (RPC) using C8 or C18 columns can be successful, sometimes requiring specialized columns or mobile phases.[8][9]

  • For enantiomeric (chiral) isomers , Chiral Chromatography with a Chiral Stationary Phase (CSP) is mandatory.[10][11][12]

  • For complex mixtures , Mixed-Mode Chromatography, which combines separation mechanisms like ion-exchange and reversed-phase, can provide enhanced resolution.[13][14]

Q3: What is HILIC, and why is it effective for polar pyrimidine derivatives?

A3: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[5][7][15] The retention mechanism is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[6][7] This makes HILIC ideal for retaining and separating highly polar compounds like many pyrimidine bases and nucleosides that show little to no retention in reversed-phase chromatography.[6][7]

Q4: How can I improve the retention of polar pyrimidine isomers in Reversed-Phase HPLC?

A4: If you must use RPC, several strategies can enhance the retention of polar analytes:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that are more compatible with polar compounds and aqueous mobile phases.[3]

  • Decrease Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in the mobile phase increases its polarity, thereby increasing the retention of polar compounds.[3][16]

  • Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and retention.[17] A pH at least 2 units away from the analyte's pKa is recommended for good reproducibility.[17]

  • Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with charged analytes, increasing their retention on the non-polar stationary phase.

Q5: What are Chiral Stationary Phases (CSPs), and when are they necessary?

A5: Chiral Stationary Phases are column packing materials that are themselves chiral. They work by forming transient, diastereomeric complexes with the individual enantiomers of a chiral analyte, leading to different interaction strengths and, therefore, different retention times.[2][18] CSPs are absolutely necessary when the goal is to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other.[4] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins.[2][12]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of pyrimidine isomers.

Problem: Poor or No Retention in Reversed-Phase HPLC

Potential Cause Recommended Solution
Analyte is too polar for the stationary phase. Switch to a more polar column (e.g., polar-endcapped C18, C8). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as a more suitable alternative.[3]
Mobile phase is too strong (too much organic solvent). Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase retention.[3][16]
Sample solvent is much stronger than the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper on-column focusing.[3]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Peak Tailing: Secondary interactions with the stationary phase. For basic analytes, residual silanols on the silica surface can cause tailing. Add a competitor (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help.[17]
Peak Tailing/Fronting: Column overload. Reduce the mass of the sample injected onto the column. Overloading is a common issue in preparative chromatography.[19]
Peak Fronting: Incompatible sample solvent. Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[3]
Split Peaks: Blockage or column void. A partially blocked column inlet frit or a void at the top of the column can cause peak splitting. Try reversing and flushing the column (follow manufacturer's instructions) or replace the column if the problem persists.[3]

Problem: Irreproducible Retention Times

Potential Cause Recommended Solution
Insufficient column equilibration. Ensure the column is fully equilibrated with the mobile phase between injections, especially when running gradients. A lack of equilibration can lead to shorter retention times.[17]
Mobile phase composition changing over time. Prepare fresh mobile phase daily. If using a multi-solvent mixture, volatile components can evaporate, changing the composition.
Fluctuations in column temperature. Use a column oven to maintain a constant and consistent temperature.
Mobile phase pH is too close to the analyte's pKa. Adjust the buffer pH to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[17]

Data Presentation

Table 1: Comparison of Common Chromatography Modes for Pyrimidine Isomers

Technique Stationary Phase Principle Mobile Phase Principle Best Suited For Common Column Chemistries
Reversed-Phase (RPC) Non-polar (hydrophobic)Polar (aqueous with organic modifier)Non-polar to moderately polar isomers.[8][9]C18, C8, Phenyl, Polar-Embedded[1][8]
HILIC Polar (hydrophilic)Non-polar (high organic with aqueous modifier)Highly polar and hydrophilic isomers.[5][7]Amide, Zwitterionic (ZIC-HILIC)[6][15][20]
Chiral Chromatography Chiral selectorVaries (Normal, Reversed, or Polar Organic)Enantiomers (non-superimposable mirror images).[2][4]Polysaccharide derivatives, Cyclodextrins, Macrocyclic glycopeptides.[2][12]
Mixed-Mode Combines multiple chemistries (e.g., RP and Ion-Exchange)Varies depending on modeComplex mixtures with isomers of varying charge and polarity.[13][14]Cation/Anion-exchange with RP backbone.[13]

Experimental Protocols

Protocol 1: General Method for HILIC Separation of Polar Pyrimidine Isomers

  • Column Selection: Choose a HILIC column, such as a ZIC-HILIC or a TSKgel Amide-80.[6][15]

  • Sample Preparation: Dissolve the crude pyrimidine isomer mixture in the initial mobile phase. If solubility is an issue, use a solvent with slightly higher aqueous content, but keep the injection volume small. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water, pH adjusted as needed.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 15 column volumes.

    • Injection: Inject the prepared sample.

    • Elution: Start with a high percentage of organic solvent (e.g., 95% Acetonitrile) and run a gradient by increasing the percentage of the aqueous solvent (Solvent A) to elute the retained polar compounds.[15][20]

    • Detection: Use a UV detector at a wavelength appropriate for pyrimidines (e.g., 254 nm or 260 nm).

  • Fraction Collection: Collect fractions corresponding to the resolved peaks for further analysis or purification.

Protocol 2: General Method for Chiral HPLC Separation of Pyrimidine Enantiomers

  • Column Selection: Select a suitable Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALCEL® OD-H).[11]

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.

  • Mobile Phase Preparation: The mobile phase depends on the separation mode. For normal phase, a common choice is a mixture of n-hexane and an alcohol like isopropyl alcohol (IPA).[11] Basic or acidic additives (e.g., diethylamine) may be required to improve peak shape for certain analytes.[18]

  • Chromatographic Conditions:

    • Equilibration: Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is achieved.

    • Injection: Inject the sample.

    • Elution: Run the separation under isocratic conditions. Flow rate is typically around 0.5-1.0 mL/min.[11]

    • Detection: Monitor the elution using a UV or Circular Dichroism (CD) detector.

  • Analysis: Determine the resolution factor (Rs) between the enantiomer peaks. A baseline separation is typically achieved when Rs ≥ 1.5.[21]

Visualizations

G General Experimental Workflow for Pyrimidine Isomer Purification cluster_prep Preparation cluster_run Execution cluster_post Post-Separation SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation ColumnEquil Column Equilibration MobilePhasePrep->ColumnEquil ColumnEquil->Injection Elution Gradient/Isocratic Elution Injection->Elution Detection UV Detection Elution->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis (e.g., Analytical HPLC) FractionCollection->Analysis SolventEvap Solvent Evaporation Analysis->SolventEvap PurifiedProduct Purified Isomer SolventEvap->PurifiedProduct

Caption: General experimental workflow for the purification of pyrimidine isomers.

G Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed? TailingFronting Tailing or Fronting? Start->TailingFronting IsBasic Is Analyte Basic? TailingFronting->IsBasic Tailing Overload High Sample Concentration? TailingFronting->Overload Fronting Split Split or Shouldered Peak? TailingFronting->Split Neither IsBasic->Overload No sol_Tailing Add mobile phase modifier (e.g., TEA) or use base-deactivated column. IsBasic->sol_Tailing Yes SolventStrength Sample Solvent Stronger than Mobile Phase? Overload->SolventStrength No sol_Fronting Reduce sample concentration. Overload->sol_Fronting Yes sol_Solvent Dissolve sample in mobile phase. SolventStrength->sol_Solvent Yes sol_OK Consider other issues (e.g., column age). SolventStrength->sol_OK No Pressure High Backpressure Observed? Split->Pressure Yes sol_Split Reverse/flush column. Check for voids. Pressure->sol_Split No sol_Replace Replace column frit or column. Pressure->sol_Replace Yes

Caption: Troubleshooting decision tree for poor HPLC peak shape.

G Logic for Selecting a Chromatography Mode Start Start: Pyrimidine Isomer Mixture IsChiral Are Isomers Enantiomers? Start->IsChiral IsPolar Are Isomers Highly Polar? IsChiral->IsPolar No rec_Chiral Use Chiral Chromatography (CSP) IsChiral->rec_Chiral Yes rec_HILIC Use HILIC IsPolar->rec_HILIC Yes rec_RPC Start with Reversed-Phase (RPC). Optimize with polar-embedded column if needed. IsPolar->rec_RPC No

Caption: Logical flow for choosing the appropriate chromatography mode.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of (2-Chloropyrimidin-5-yl)methanol, offering a valuable resource for its identification and characterization in complex research and development settings.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for selected alternative compounds. These alternatives, featuring different substituents on the pyrimidine ring, highlight the electronic and structural influences on the chemical shifts of the pyrimidine and methanol protons and carbons.

Table 1: ¹H NMR Data Comparison

CompoundSolventH-4/H-6 (δ, ppm, multiplicity)H-5/H-α (δ, ppm, multiplicity)-CH₂OH (δ, ppm, multiplicity)-OH (δ, ppm, multiplicity)
This compound (Predicted)CDCl₃8.65 (s)-4.75 (s)~2.0 (br s)
2-ChloropyrimidineCDCl₃8.78 (d)7.36 (t)--
(2-Aminopyrimidin-5-yl)methanolDMSO-d₆8.30 (s)-4.35 (d)5.15 (t)
(2-Methoxypyrimidin-5-yl)methanolCDCl₃8.45 (s)-4.60 (s)~2.5 (br s)

Table 2: ¹³C NMR Data Comparison

CompoundSolventC-2 (δ, ppm)C-4/C-6 (δ, ppm)C-5 (δ, ppm)-CH₂OH (δ, ppm)
This compound (Predicted)CDCl₃162.0158.5130.062.5
2-ChloropyrimidineCDCl₃161.2158.0121.1-
(2-Aminopyrimidin-5-yl)methanolDMSO-d₆164.1158.2118.958.7
(2-Methoxypyrimidin-5-yl)methanolCDCl₃166.8156.9120.563.1

Note: Predicted data was generated using advanced chemical shift prediction algorithms. Experimental data for alternative compounds was obtained from publicly available spectral databases.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples. The choice of solvent can influence chemical shifts.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Visualizing Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data and the overall analytical process, the following diagrams have been generated.

Caption: Chemical structure of this compound with atom numbering.

G NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acq DataProc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->DataProc Spectral_Analysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) DataProc->Spectral_Analysis Structure_Elucidation Structure Elucidation & Comparison Spectral_Analysis->Structure_Elucidation

Caption: A streamlined workflow for the NMR analysis of chemical compounds.

A Comparative Guide to HPLC-MS for Purity Assessment of (2-Chloropyrimidin-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous assessment of chemical purity is a critical step to ensure safety, efficacy, and batch-to-batch consistency. For derivatives of (2-Chloropyrimidin-5-yl)methanol, a key building block in medicinal chemistry, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands out as a premier analytical technique for comprehensive purity analysis and impurity profiling. This guide provides a detailed comparison of HPLC-MS with other analytical methods, complete with experimental protocols and performance data.

Introduction to Purity Analysis of this compound

This compound and its derivatives are heterocyclic compounds frequently utilized in the development of novel therapeutic agents. The purity of these intermediates is paramount, as even trace impurities can have a significant impact on the downstream synthetic steps and the pharmacological and toxicological profile of the final drug substance. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. Common impurities may include regioisomers, unreacted starting materials, and by-products from dechlorination or oxidation.

HPLC-MS is a powerful and versatile analytical tool that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This combination allows for the accurate quantification of the main compound and the detection and identification of trace-level impurities.

Comparison of Analytical Methods for Purity Assessment

While HPLC-MS is a preferred method, other analytical techniques can also be employed for the purity determination of this compound derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation of impurities, or high-throughput screening.

Analytical Technique Primary Application Advantages Limitations Typical Limit of Detection (LOD)
HPLC-MS Quantitative Purity & Impurity ProfilingHigh sensitivity and selectivity; provides molecular weight information of impurities; suitable for non-volatile and thermally labile compounds.[1][2]Higher operational cost and complexity compared to HPLC-UV; potential for ion suppression effects.0.001% - 0.01%
UPLC-MS/MS High-Throughput Purity & Impurity AnalysisFaster analysis times and higher resolution compared to conventional HPLC-MS; excellent for trace-level impurity detection.[3][4]Higher system pressure requires specialized equipment; method development can be more complex.<0.001%
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile ImpuritiesExcellent for separating and identifying volatile and semi-volatile compounds, such as residual solvents.[1]Not suitable for non-volatile or thermally labile compounds like many pyrimidine derivatives without derivatization.[1][5]0.001% - 0.01% (for volatile analytes)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation & Quantitative Analysis (qNMR)Provides definitive structural information of the main compound and impurities; can be used for absolute quantification without a reference standard for each impurity.[6][7]Lower sensitivity compared to MS-based methods; may not detect impurities at very low levels.0.1% - 1%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Routine Purity AnalysisRobust, reliable, and cost-effective for routine quality control; widely available instrumentation.Requires chromophoric impurities for detection; does not provide molecular weight information for impurity identification.0.01% - 0.05%

Experimental Protocols

HPLC-MS Method for Purity Analysis of this compound

This protocol describes a general HPLC-MS method suitable for the purity assessment of this compound. Method optimization and validation are essential for specific applications.

Objective: To determine the purity of a this compound sample and to identify and quantify any impurities.

Instrumentation: A standard HPLC system coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 95% A to 5% A over 15 minutes, followed by a 5-minute hold at 5% A
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100-500

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Spiked Sample Solution: To confirm the detection of potential impurities, a sample solution can be spiked with known related substances, if available.

Forced Degradation Study Protocol

Forced degradation studies are crucial for developing stability-indicating methods and identifying potential degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the appropriate concentration for HPLC-MS analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the HPLC-MS purity assessment of a pharmaceutical intermediate like this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (by m/z) integrate->identify quantify Quantification (% Area) identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for HPLC-MS Purity Assessment.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between different analytical techniques in the comprehensive purity analysis of a pharmaceutical compound.

G cluster_0 Purity Assessment cluster_1 Primary Application HPLC_MS HPLC-MS / UPLC-MS Quant_ID Quantitative Purity & Impurity ID HPLC_MS->Quant_ID GC_MS GC-MS Volatile Volatile Impurity Analysis GC_MS->Volatile NMR NMR Structure Structural Elucidation NMR->Structure HPLC_UV HPLC-UV Routine Routine QC HPLC_UV->Routine

Caption: Applications of Different Analytical Techniques.

References

A Comparative Analysis of 2-Chloropyrimidine Reactivity Versus Other Halo-pyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a central element in the synthesis of a vast array of bioactive molecules. Among the various precursors, halo-pyrimidines stand out as versatile building blocks for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of 2-chloropyrimidines against other 2-halo-pyrimidines (fluoro, bromo, and iodo derivatives), supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of 2-halo-pyrimidines in SNAr reactions is a nuanced interplay of the halogen's electronegativity and the stability of the reaction intermediate. Understanding these factors is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The "Element Effect" in Nucleophilic Aromatic Substitution on Pyrimidines

In the context of SNAr reactions on electron-deficient aromatic systems like pyrimidines, the generally observed order of halogen reactivity is often counterintuitive to the trends seen in other substitution reactions, such as SN2 or cross-coupling reactions. The established reactivity trend for the leaving group at the 2-position of the pyrimidine ring is:

Fluorine > Chlorine ≈ Bromine > Iodine

This phenomenon, often termed the "element effect," is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile on the pyrimidine ring is typically the slowest step. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. While chlorine and bromine have similar electronegativities and leaving group abilities in this context, iodine, being the least electronegative, results in the slowest reaction rates.

Quantitative Reactivity Comparison

A study on the kinetics of substitution of 2-chloropyrimidine with various nucleophiles provides key quantitative data. For instance, the second-order rate constant for the reaction of 2-chloropyrimidine with piperidine in 100% ethanol at 50°C has been reported.

Furthermore, a kinetic study on the SNAr reactions of 6-halo-purine nucleosides (an analogous electron-deficient heterocyclic system) with butylamine in acetonitrile provides a clear illustration of the halogen reactivity trend.

Halogen at Position 2Relative Reactivity (Qualitative)Second-Order Rate Constant (k2) with Piperidine in Ethanol at 50°C (for 2-chloropyrimidine)Relative Rate Constants with Butylamine in Acetonitrile (for 6-halo-purines)[1]
F HighestNot availableHighest
Cl IntermediateAvailableIntermediate
Br IntermediateNot availableSimilar to Chloro
I LowestNot availableLowest

Note: The data for 6-halo-purines is provided as an analogous system to illustrate the relative reactivity trend of halogens in SNAr reactions on electron-deficient heterocycles.

Experimental Protocols

Below are detailed methodologies for key experiments involving the nucleophilic aromatic substitution of halo-pyrimidines.

General Experimental Protocol for the Amination of 2-Chloropyrimidine

This protocol describes a general procedure for the reaction of 2-chloropyrimidine with a primary or secondary amine.

Materials:

  • 2-Chloropyrimidine

  • Amine (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, DMF, or DMSO)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine (1.0 equivalent).

  • Dissolve the 2-chloropyrimidine in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-aminopyrimidine.

Protocol for Regioselective Mono-substitution of 2,4-Dichloropyrimidine with Piperidine

This protocol provides a method for achieving selective substitution at the more reactive C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice-salt bath

  • Syringe pump

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -10 °C using an ice-salt bath.

  • In a separate flask, prepare a solution of piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Add the piperidine solution dropwise to the cooled pyrimidine solution over 30 minutes using a syringe pump.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the C4-substituted product.

Reaction Mechanism and Logical Relationships

The SNAr reaction of 2-halo-pyrimidines proceeds through a well-established two-step addition-elimination mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants 2-Halo-pyrimidine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Products 2-Substituted-pyrimidine + Halide (X⁻) Intermediate->Products Step 2: Elimination of Halide (Fast)

Caption: The two-step addition-elimination mechanism of SNAr on 2-halo-pyrimidines.

The initial, rate-determining step involves the attack of the nucleophile on the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which contributes to its stability. The second, faster step involves the elimination of the halide leaving group to restore the aromaticity of the ring.

The following diagram illustrates the factors influencing the reactivity of 2-halo-pyrimidines in SNAr reactions.

Reactivity_Factors Reactivity Reactivity of 2-Halo-pyrimidines in SNAr Halogen Nature of the Halogen (X) Reactivity->Halogen Electronegativity Electronegativity of X (F > Cl > Br > I) Halogen->Electronegativity RateDeterminingStep Rate-Determining Step (Nucleophilic Attack) Electronegativity->RateDeterminingStep Influences electrophilicity of C2 RateDeterminingStep->Reactivity IntermediateStability Stability of Meisenheimer Complex IntermediateStability->Reactivity Nucleophile Nature of the Nucleophile Nucleophile->Reactivity Solvent Solvent Effects Solvent->Reactivity

Caption: Key factors governing the reactivity of 2-halo-pyrimidines in SNAr reactions.

References

Navigating the Structure-Activity Landscape of Pyrimidine Analogs for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of (2-Chloropyrimidin-5-yl)methanol analogs and their derivatives reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers in the ongoing quest for novel therapeutics.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. Its ability to form key interactions with the hinge region of protein kinases makes it a privileged structure in the development of targeted therapies, particularly in oncology. This guide focuses on the nuanced relationships between chemical modifications to the this compound core and the resulting biological activity, offering a valuable resource for drug development professionals.

Comparative Biological Activity of Pyrimidine Analogs

The potency of pyrimidine-based inhibitors is exquisitely sensitive to the nature and position of substituents on the core ring. Structure-activity relationship (SAR) studies on a series of 2,4,5-substituted pyrimidines have elucidated the impact of various functional groups on their inhibitory activity against key cellular targets.

A pivotal study exploring inhibitors of transcription mediated by NF-κB and AP-1 provides a clear illustration of these principles. The parent compound, N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, served as a benchmark for evaluating the effects of substitutions at the C2, C4, and C5 positions of the pyrimidine ring.

Compound IDC2-SubstituentC4-SubstituentC5-Substituent LinkageIC50 (µM)
1 ClCF3Carboxamide0.5
2 FCF3Carboxamide0.6
3 MeCF3Carboxamide2.5
4 HCF3Carboxamide>10
5 ClMeCarboxamide1.0
6 ClEtCarboxamide1.2
7 ClPhCarboxamide1.5
8 ClHCarboxamide>10
9 ClCF3Amide (reversed)>10

Data summarized from a study on inhibitors of NF-κB and AP-1 gene expression.[1]

Key SAR Insights:

  • C2 Position: Substitution at the 2-position is highly constrained. Replacing the chlorine with a fluorine atom resulted in a compound with comparable activity. However, larger groups or the removal of the halogen led to a significant loss of potency.[1]

  • C4 Position: The trifluoromethyl group at the 4-position can be replaced with other small lipophilic groups such as methyl, ethyl, or chlorine without a substantial decrease in activity. Even a larger phenyl group was tolerated, suggesting a pocket that can accommodate some bulk at this position.[1]

  • C5 Position: The carboxamide linkage at the 5-position is critical for biological activity. Moving this functional group to a different position on the pyrimidine ring resulted in a complete loss of inhibitory function.[1]

Experimental Protocols

The synthesis and biological evaluation of these pyrimidine analogs followed established methodologies in medicinal chemistry.

General Synthetic Procedure for 2,4,5-Substituted Pyrimidine Analogs

The synthesis of the pyrimidine analogs was primarily achieved through solution-phase combinatorial methodology. The core pyrimidine scaffold was functionalized sequentially at the C2, C4, and C5 positions. For instance, the introduction of various substituents at the C4 position was accomplished by reacting a 2,5-dihalo-pyrimidine intermediate with the appropriate organometallic reagent or by nucleophilic aromatic substitution. The C5 carboxamide was typically formed by the amidation of a pyrimidine-5-carboxylic acid derivative.[1]

Cell-Based NF-κB and AP-1 Inhibition Assays

The biological activity of the synthesized compounds was determined using cell-based reporter gene assays. Jurkat T-cells were transiently transfected with plasmids containing luciferase reporter genes under the control of either NF-κB or AP-1 response elements. The cells were then stimulated to activate these transcription factors and treated with varying concentrations of the test compounds. The inhibitory activity was quantified by measuring the reduction in luciferase expression, from which IC50 values were calculated.[1]

Visualizing the Structure-Activity Relationship Logic

The decision-making process in a typical SAR study can be visualized to better understand the iterative nature of lead optimization.

SAR_Workflow cluster_0 Initial Hit cluster_1 SAR Exploration cluster_2 Activity Assessment cluster_3 SAR Analysis & Next Steps Hit Initial Hit Compound (e.g., Compound 1) C2 Modify C2-Substituent (e.g., F, Me, H) Hit->C2 Synthesize Analogs C4 Modify C4-Substituent (e.g., Me, Et, Ph) Hit->C4 Synthesize Analogs C5 Modify C5-Linker (e.g., reverse amide) Hit->C5 Synthesize Analogs Bioassay Biological Assay (IC50 Determination) C2->Bioassay C4->Bioassay C5->Bioassay Analysis Analyze SAR Data Bioassay->Analysis Decision Design Next Generation of Analogs Analysis->Decision Decision->C2 Iterate Decision->C4 Iterate

Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study, from an initial hit compound to the design of next-generation analogs.

Signaling Pathway Context

The therapeutic potential of these pyrimidine analogs often lies in their ability to modulate specific signaling pathways implicated in disease. For instance, inhibitors of NF-κB and AP-1 can impact inflammatory responses and cancer cell proliferation.

Signaling_Pathway cluster_nucleus Stimuli External Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor Upstream Upstream Signaling (e.g., IKK, MAPKs) Receptor->Upstream NFkB NF-κB Upstream->NFkB AP1 AP-1 Upstream->AP1 Inhibitor (2-Chloropyrimidin-5-yl) Methanol Analog Inhibitor->Upstream Inhibition Nucleus Nucleus Transcription Gene Transcription Response Cellular Response (Inflammation, Proliferation) Transcription->Response

Caption: A simplified diagram of a signaling pathway involving NF-κB and AP-1, highlighting the point of intervention for pyrimidine-based inhibitors.

This guide underscores the importance of systematic SAR studies in the development of targeted therapeutics. By understanding how subtle changes in chemical structure can dramatically alter biological activity, researchers can more effectively design and optimize novel drug candidates based on the versatile pyrimidine scaffold.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Compounds Derived from (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of novel pyrimidine-based compounds reveals promising anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for next-generation therapeutics.

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] This is attributed to the structural resemblance of pyrimidine to the nucleobases that constitute DNA and RNA.[2] Leveraging the versatile nature of the (2-Chloropyrimidin-5-yl)methanol starting material, researchers have synthesized a range of novel compounds and screened them for various biological activities. This guide summarizes the key findings from these studies, offering a comparative perspective on their therapeutic potential.

Anticancer Activity: A Promising Frontier

Several novel compounds derived from pyrimidine precursors have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.

Comparative Anticancer Activity Data

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of representative novel pyrimidine derivatives against different human cancer cell lines. For comparison, data for established anticancer drugs are also included where available.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7 HCT-116 (Colon Carcinoma)Superior to DoxorubicinDoxorubicinNot specified
Compound 15 Liver Cancer Cell LinesGood potencyCelastrolNot specified
Indazol-pyrimidine 4f MCF-7 (Breast Adenocarcinoma)1.629Doxorubicin8.029
Indazol-pyrimidine 4i MCF-7 (Breast Adenocarcinoma)1.841Doxorubicin8.029
Pyridothienopyrimidine 3a HepG2 (Liver Carcinoma)1.17Erlotinib27.01 (nM)
Pyridothienopyrimidine 5a MCF-7 (Breast Cancer)2.79Erlotinib27.01 (nM)

Note: The data presented is a compilation from multiple research sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Add MTT solution B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow of the MTT assay for determining cytotoxicity.

Kinase Inhibition: Targeting the Drivers of Cancer

A significant number of novel pyrimidine derivatives exhibit their anticancer effects by inhibiting specific protein kinases that are often dysregulated in cancer. This targeted approach offers the potential for higher efficacy and reduced side effects compared to traditional chemotherapy.

Comparative Kinase Inhibitory Activity

The table below presents the inhibitory activity (IC50 values) of selected pyrimidine derivatives against key protein kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Chloropyrimidine 21 MSK1Not specified--
Piperidinyl aminopyrimidine 17 IKK-21300--
Pyrrolo[2,3-d]pyrimidine 5k EGFR79Sunitinib93
Pyrrolo[2,3-d]pyrimidine 5k Her240Staurosporine38
Pyrrolo[2,3-d]pyrimidine 5k VEGFR2136Sunitinib261
Pyridothienopyrimidine 3a EGFR7.27Erlotinib27.01
Signaling Pathway Inhibition

The inhibition of kinases like EGFR, Her2, and VEGFR2 disrupts critical signaling pathways involved in cell growth, proliferation, and angiogenesis. The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by novel pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Novel Pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by novel pyrimidine derivatives.

Experimental Protocol: In-vitro Kinase Inhibition Assay
  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) and a stock solution of ATP.

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antimicrobial Activity: Combating Infectious Diseases

In addition to their anticancer properties, pyrimidine derivatives have also shown significant potential as antimicrobial agents.[3][4] They exhibit inhibitory effects against a broad spectrum of bacteria and fungi.

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of novel pyrimidine compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 2 Bacillus subtilisTwice the activity of AmpicillinAmpicillinNot specified
Compound 2 Micrococcus luteusSame activity as AmpicillinAmpicillinNot specified
Compound 2 Pseudomonas aeruginosaSame activity as AmpicillinAmpicillinNot specified
Compound 7c Staphylococcus aureus2.4 (µmol/L)--
Compound 7c Escherichia coli2.4 (µmol/L)--
Compound 7c Candida albicans2.4 (µmol/L)--
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound solution into each well. A control well with the solvent (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well, which indicates the antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Method A Prepare and inoculate agar plates B Create wells in the agar A->B C Add test compounds to wells B->C D Incubate the plates C->D E Measure zones of inhibition D->E

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

References

In-vitro testing of kinase inhibitors synthesized from (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous in-vitro evaluation of novel kinase inhibitors is a cornerstone of preclinical research. This guide provides a comparative analysis of kinase inhibitors synthesized from pyrimidine scaffolds, with a focus on Aurora Kinase inhibitors, offering a framework for assessing their potency and selectivity. While a direct synthetic pathway from (2-Chloropyrimidin-5-yl)methanol to a specific, publicly documented kinase inhibitor with comprehensive in-vitro data could not be identified in the available literature, this guide utilizes data from closely related pyrimidine-based compounds to illustrate the comparative process.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective competition at the kinase active site. The functionalization of the pyrimidine ring at various positions enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on a prominent class of pyrimidine-containing inhibitors that target Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation.

Comparative In-Vitro Data of Aurora Kinase Inhibitors

The following table summarizes the in-vitro inhibitory activity (IC50) of several well-characterized Aurora kinase inhibitors. These compounds, while not directly synthesized from this compound, represent the broader class of pyrimidine-based inhibitors and serve as relevant comparators.

Compound NameTarget Kinase(s)IC50 (nM)
Alisertib (MLN8237) Aurora A1.2
Aurora B396.5
Danusertib (PHA-739358) Aurora A13
Aurora B79
Aurora C61
AMG 900 Aurora A5
Aurora B4
Aurora C1
Tozasertib (VX-680/MK-0457) Aurora A0.6
Aurora B18
Aurora C4.6

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation and replication of in-vitro kinase inhibition data. Below is a generalized protocol for a typical in-vitro kinase inhibition assay.

In-Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora A, Aurora B)

  • Kinase-specific peptide substrate

  • Test compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the recombinant kinase, and the specific peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or filter it through a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the paper/plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Detection: Add scintillation fluid to the dried paper/wells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity (negative control) from all measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors.

Signaling_Pathway cluster_G2 G2 Phase cluster_M M-Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 Aurora_A Aurora A Kinase CyclinB_CDK1->Aurora_A activates Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow Start Start: this compound or related pyrimidine precursor Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Inhibitor Synthesized Kinase Inhibitor Purification->Inhibitor InVitro_Assay In-Vitro Kinase Assay (IC50 Determination) Inhibitor->InVitro_Assay Data_Analysis Data Analysis InVitro_Assay->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison End End: Lead Candidate Identification Comparison->End

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Comparative analysis of different palladium catalysts for pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the pyrimidine core. The choice of the palladium catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of different palladium catalysts for pyrimidine coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Overview of Palladium-Catalyzed Pyrimidine Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are fundamental transformations in modern organic synthesis.[1] These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle typically consists of three main steps: oxidative addition of the pyrimidine halide to the Pd(0) complex, transmetalation (in the case of Suzuki or Stille reactions) or migratory insertion, and finally, reductive elimination to afford the desired coupled product and regenerate the Pd(0) catalyst.[2] The nature of the ligand on the palladium center plays a crucial role in modulating the reactivity and stability of the catalyst, thereby impacting the outcome of the reaction.

Comparative Analysis of Palladium Catalyst Performance

The selection of an appropriate palladium catalyst is dictated by the specific coupling reaction and the nature of the pyrimidine substrate. The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine substrates.

Suzuki-Miyaura Coupling of Halopyrimidines

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. The choice of catalyst is often dependent on the reactivity of the halopyrimidine, which follows the general trend I > Br > Cl.[3] For less reactive chloro-pyrimidines, more advanced catalyst systems are often required.[4]

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[5]
25-Bromopyrimidine3-Furanylboronic acidPdCl₂(dppf) (3)dppfK₂CO₃DME/H₂O1292[2]
32-Chloropyrimidine4-Methoxyphenylboronic acidPEPPSI-IPr (2)IPrK₂CO₃t-AmylOH195[5]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane1288[6]

Key Observations:

  • Traditional catalysts like Pd(PPh₃)₄ are effective for more reactive bromopyrimidines but may require higher catalyst loadings and longer reaction times.[6]

  • For challenging substrates like chloropyrimidines, catalyst systems employing N-heterocyclic carbene (NHC) ligands, such as PEPPSI-IPr, can provide excellent yields in significantly shorter reaction times.[5]

  • The choice of base and solvent system is also critical and needs to be optimized for each specific reaction.[6]

Buchwald-Hartwig Amination of Halopyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many biologically active molecules. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging heteroaryl halides like pyrimidines.

EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyrimidineMorpholinePd₂(dba)₃ (2)BINAPNaOt-BuToluene801685[7]
25-BromopyrimidineAnilinePd(OAc)₂ (2)XPhosK₃PO₄t-BuOH100294[8]
33-Bromo-2-aminopyridineMorpholineRuPhos-Pd-G3 (2)RuPhosLiHMDSTHF651683[7]
42-Chloropyrimidinen-HexylaminePd₂(dba)₃ (1)BrettPhosNaOt-BuDioxane1001891[9]

Key Observations:

  • The choice of ligand is critical for the successful C-N coupling of pyrimidines. Bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have shown broad applicability and high efficiency.[7][8][9]

  • The use of pre-catalysts, such as RuPhos-Pd-G3, can simplify reaction setup and often leads to improved results.[7]

  • The nature of the amine and the base are important parameters to consider for reaction optimization.[7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid[2]

To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon three times. Degassed 1,2-dimethoxyethane (DME) and water (4:1 mixture) are then added. The reaction mixture is heated to 80 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 5-Bromopyrimidine with Aniline[8]

In a glovebox, a vial is charged with 5-bromopyrimidine (1.0 equiv), palladium acetate (2 mol%), XPhos (4 mol%), and potassium phosphate (1.5 equiv). The vial is sealed, removed from the glovebox, and then aniline (1.2 equiv) and tert-butanol are added via syringe under an argon atmosphere. The reaction mixture is then heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylpyrimidine.

Visualizing the Process and Catalyst Relationships

To better understand the experimental workflow and the relationships between different catalyst components, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halopyrimidine, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat quench Cool and Quench heat->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed pyrimidine coupling reactions.

Catalytic_Cycle cluster_labels pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X oa Oxidative Addition pd2_intermediate R-Pd(II)L_n-R' pd2_complex->pd2_intermediate R'-M tm Transmetalation pd2_intermediate->pd0 R-R' re Reductive Elimination reagents R-X + R'-M product R-R'

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion

The selection of an optimal palladium catalyst is a critical step in the successful synthesis of functionalized pyrimidines. While traditional catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of more sophisticated systems based on bulky, electron-rich phosphine and NHC ligands has significantly expanded the scope and efficiency of pyrimidine coupling reactions. This guide provides a comparative overview to assist researchers in navigating the diverse landscape of palladium catalysts. For any given pyrimidine coupling reaction, careful consideration of the substrate, coupling partner, and desired reaction conditions, along with empirical screening of different catalyst systems, is essential for achieving the best results.

References

A Comparative Guide to the Validation of Synthetic Routes for a Key Pharmaceutical Intermediate: KPI-789

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal synthetic route is a critical decision in pharmaceutical development, profoundly impacting the economic viability, environmental footprint, and overall timeline of bringing a drug to market. A laboratory-scale route, while effective for initial discovery, often requires significant modification to be considered robust, scalable, and safe for large-scale production.[1][2] This guide presents a comparative analysis of two distinct synthetic routes to "KPI-789," a hypothetical chiral epoxide intermediate crucial for the synthesis of a next-generation antiviral agent.

The comparison focuses on key performance indicators (KPIs), detailed experimental protocols for critical steps, and a transparent evaluation of process sustainability metrics. The two routes under consideration are:

  • Route A: The Established Sharpless Asymmetric Epoxidation Route. A well-documented and reliable method known for its high enantioselectivity.[3]

  • Route B: The Novel Chemo-enzymatic Cascade Route. An innovative approach designed to reduce step count and improve process mass intensity.

Executive Summary of Comparative Data

The performance of each route was evaluated based on established metrics crucial for process chemistry and manufacturing.[1] Quantitative data is summarized below to provide a clear, at-a-glance comparison.

Table 1: Key Performance Indicator (KPI) Comparison

Key Performance Indicator (KPI)Route A (Sharpless AE)Route B (Chemo-enzymatic)Notes
Overall Yield (%) 68%82%Higher yield in Route B significantly reduces raw material costs.
Purity (HPLC Area %) 99.5%99.7%Both routes achieve high purity, meeting standard pharmaceutical requirements.
Enantiomeric Excess (ee %) >99%98.5%Route A provides slightly higher stereochemical control.
Number of Synthetic Steps 53Fewer steps in Route B reduce manufacturing time and complexity.[1]
Process Mass Intensity (PMI) 12540A lower PMI for Route B indicates significantly less waste generation.[4][5][6]
E-Factor 12439Echoes the PMI result, highlighting the greener nature of Route B.[5][7]
Atom Economy (%) 35%72%Route B is more efficient at incorporating reactant atoms into the final product.[8]
Average Reaction Time (Total) 48 hours26 hoursFaster throughput is a key advantage of the cascade process in Route B.
Estimated Cost of Goods ($/kg) $1,850$1,100Driven by lower raw material usage, fewer steps, and reduced waste disposal.

Diagrammatic Overview of Synthetic Pathways

Visualizing the synthetic strategy is essential for understanding the core differences in process flow and complexity between the two routes.

G Comparison of Synthetic Pathways to KPI-789 cluster_A Route A: Sharpless Asymmetric Epoxidation cluster_B Route B: Novel Chemo-enzymatic Cascade A_Start Allylic Alcohol Precursor A_Step1 1. Sharpless AE (Ti(OiPr)4, (+)-DET, TBHP) A_Start->A_Step1 A_Step2 2. Protection Step (Protecting Group) A_Step1->A_Step2 A_Step3 3. Side Chain Addition A_Step2->A_Step3 A_Step4 4. Deprotection A_Step3->A_Step4 A_Final KPI-789 A_Step4->A_Final B_Final KPI-789 B_Start Alkene Precursor B_Step1 1. One-Pot Halohydrin Formation & Enzymatic Resolution B_Start->B_Step1 B_Step2 2. In-situ Epoxide Formation & Side Chain Coupling B_Step1->B_Step2 B_Step2->B_Final

Caption: High-level comparison of the synthetic steps for Route A and Route B.

Detailed Experimental Protocols

To ensure reproducibility and transparent evaluation, detailed methodologies for the key value-adding step in each route are provided below.

Route A: Sharpless Asymmetric Epoxidation (Step 1)

This procedure details the asymmetric epoxidation of the allylic alcohol precursor, a critical step for establishing the desired stereochemistry.[3]

  • Reactor Preparation: An oven-dried 5L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, is charged with dichloromethane (2.5 L). The solvent is cooled to -20°C.

  • Catalyst Formation: Diethyl L-(+)-tartrate (DET, 35.4 g, 0.172 mol) is added, followed by the slow, dropwise addition of titanium (IV) isopropoxide (Ti(OiPr)₄, 41.2 mL, 0.143 mol) while maintaining the internal temperature below -15°C. The mixture is stirred for 30 minutes.

  • Substrate Addition: The allylic alcohol precursor (200 g, 1.43 mol) is dissolved in dichloromethane (500 mL) and added to the reactor over 20 minutes.

  • Oxidant Addition: A 4.0 M solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (430 mL, 1.72 mol) is added dropwise over 2 hours, ensuring the internal temperature does not exceed -15°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) and HPLC until the starting material is consumed (approx. 24 hours).

  • Work-up: The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (1 L). The mixture is warmed to room temperature and stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 250 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chiral epoxide.

Route B: One-Pot Halohydrin Formation & Enzymatic Resolution (Step 1)

This protocol describes the initial cascade reaction, which combines halohydrin formation and the kinetic resolution of the resulting racemate in a single operation.

  • Reactor Setup: A 5L pH-stat equipped reactor is charged with a phosphate buffer solution (0.1 M, 3.0 L) and the alkene precursor (200 g, 1.78 mol).

  • Enzyme & Cofactor Addition: A commercially available halohydrin dehalogenase (2.5 g) and NADH cofactor (1.0 g) are added to the suspension. The pH is adjusted to 7.5.

  • Reagent Addition: N-Bromosuccinimide (NBS, 332 g, 1.86 mol) is added portion-wise over 4 hours, maintaining the temperature at 25°C. The pH is maintained at 7.5 by the automated addition of 1 M sodium hydroxide.

  • Reaction Monitoring: The reaction is monitored by chiral HPLC to track the formation of the desired (R)-halohydrin and the consumption of the (S)-enantiomer. The reaction is typically complete within 18 hours.

  • Extraction: Once the enantiomeric excess of the halohydrin reaches >99%, the mixture is extracted with methyl tert-butyl ether (MTBE) (3 x 1 L).

  • Isolation: The combined organic layers are washed with a 5% sodium thiosulfate solution and then brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude (R)-halohydrin intermediate for use in the next step without further purification.

Workflow for Quality Control Analysis

Ensuring the purity and identity of the final intermediate is paramount. The following workflow outlines the standard procedure for the quality control (QC) analysis of a batch of KPI-789.

G Standard QC Workflow for KPI-789 Batches cluster_workflow Start Receive Batch Sample Sampling Prepare Samples (Dilution in Acetonitrile) Start->Sampling HPLC Purity & Impurity Profile (HPLC-UV) Sampling->HPLC Chiral_HPLC Enantiomeric Excess (Chiral HPLC) Sampling->Chiral_HPLC NMR_Spec Structure Verification (¹H and ¹³C NMR) Sampling->NMR_Spec Mass_Spec Mass Verification (LC-MS) Sampling->Mass_Spec Decision Data Review: Compare against Specifications HPLC->Decision Chiral_HPLC->Decision NMR_Spec->Decision Mass_Spec->Decision Pass Batch Release Decision->Pass Meets Specs Fail Quarantine & Investigation Decision->Fail Out of Spec

Caption: Standard operating procedure for the analytical validation of KPI-789.

Decision Framework for Route Selection

The final selection of a synthetic route for commercial production is a strategic decision that balances multiple factors. While Route B is superior across most metrics, a formal decision framework helps to justify the selection, especially when considering factors like the slightly lower enantiomeric excess.

G Logical Framework for Route Selection Start Evaluate Synthetic Routes for KPI-789 q_yield Is Overall Yield >80%? Start->q_yield q_pmi Is PMI < 50? q_yield->q_pmi Yes (Route B) revisit_A Consider Route A: If ee% is non-negotiable q_yield->revisit_A No (Route A) q_steps Are there ≤ 3 Steps? q_pmi->q_steps Yes (Route B) q_pmi->revisit_A No (Route A) q_ee Is ee% > 98%? q_steps->q_ee Yes (Route B) q_steps->revisit_A No (Route A) select_B Select Route B: High Efficiency, Low Waste q_ee->select_B Yes (Route B) q_ee->revisit_A No reject Both Routes Require Further Optimization

Caption: Decision tree illustrating the prioritization of KPIs for route selection.

Conclusion and Recommendation

Based on the comprehensive analysis, Route B (The Novel Chemo-enzymatic Cascade Route) is strongly recommended for further process development and scale-up. Its significant advantages in overall yield, waste reduction (PMI), and process simplification (fewer steps) translate into a more cost-effective and environmentally sustainable manufacturing process.[8] While the enantiomeric excess is marginally lower than in Route A, it remains well within the acceptable limits for this particular intermediate. The economic and green chemistry benefits of Route B present a compelling case for its adoption.[4][5]

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of two prominent palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling.

The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules and approved pharmaceuticals. The ability to selectively introduce diverse substituents onto the pyrimidine ring is therefore of paramount importance in drug discovery and development. Both the Suzuki and Stille couplings are powerful tools for forging carbon-carbon bonds, yet they possess distinct advantages and disadvantages concerning substrate scope, reaction conditions, and practical considerations. This guide will delve into a head-to-head comparison, supported by experimental data, to aid in the rational selection of the optimal coupling strategy for your specific synthetic challenge.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1]

Performance Comparison: A Data-Driven Perspective

Suzuki Coupling of 2,4-Dichloropyrimidine

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids demonstrated high efficiency and regioselectivity for substitution at the C4 position. The use of microwave irradiation significantly reduced reaction times.[3]

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid - Optimization of Reaction Conditions [3]

Catalyst (5 mol%)SolventBaseTemperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄1,4-Dioxane/H₂OK₂CO₃1001581
Pd(dppf)Cl₂1,4-Dioxane/H₂OK₂CO₃1001558
Pd(OAc)₂1,4-Dioxane/H₂OK₂CO₃1001535

Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [3]

Boronic AcidProductYield (%)
3-Methoxyphenylboronic acid2-chloro-4-(3-methoxyphenyl)pyrimidine72
m-Tolylboronic acid2-chloro-4-(m-tolyl)pyrimidine75
Furan-3-ylboronic acid2-chloro-4-(furan-3-yl)pyrimidine66

Reaction Conditions: 2,4-dichloropyrimidine, boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (2 equiv.), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.

Stille Coupling of Halogenated Heterocycles (as a proxy for Pyrimidines)

Direct experimental data for Stille coupling on a simple halopyrimidine that mirrors the Suzuki examples is less common in recent literature, likely due to the toxicity concerns of organotin reagents. However, the Stille reaction is known for its excellent functional group tolerance and is often employed when Suzuki coupling fails or gives low yields, particularly with complex or sensitive substrates.[1] For instance, in the functionalization of diazocines, a related nitrogen-containing heterocycle, Stille coupling provided consistently high yields where Suzuki coupling was less effective, especially with sterically hindered or electron-rich coupling partners.[4][5][6]

Table 3: General Comparison of Yields for Suzuki vs. Stille Coupling on Diazocines [4][5]

Coupling PartnerSuzuki Yield (%)Stille Yield (%)
4-Bromotoluene9192
4-Bromoanisole9590
1-Bromo-4-nitrobenzene8089
1-Bromo-2-isopropylbenzene6086

These results on a related heterocyclic system suggest that while both methods can be highly effective, the Stille coupling may offer an advantage in cases of steric hindrance or with substrates bearing certain electronic properties.[4][5]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, 2,4-dichloropyrimidine (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%) are added. A mixture of 1,4-dioxane and water (2:1, 6 mL) is then added. The vial is sealed and placed in the microwave reactor. The reaction mixture is irradiated at 100 °C for 15 minutes. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]

General Procedure for Stille Coupling of a Halo-Heterocycle

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the halo-heterocycle (1.0 mmol), the organostannane reagent (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%), and an optional additive like copper(I) iodide (0.1 mmol, 10 mol%) are combined in an anhydrous solvent (e.g., DMF, toluene, or 1,4-dioxane). The mixture is degassed and heated to the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts. The resulting slurry is filtered through a pad of Celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]

Catalytic Cycles and Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex (R-Pd-X) Pd(II) Complex (R-Pd-X) Oxidative\nAddition->Pd(II) Complex (R-Pd-X) R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II) Complex (R-Pd-X)->Transmetalation Pd(II) Complex (R-Pd-R') Pd(II) Complex (R-Pd-R') Transmetalation->Pd(II) Complex (R-Pd-R') R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Pd(II) Complex (R-Pd-R')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex (R-Pd-X) Pd(II) Complex (R-Pd-X) Oxidative\nAddition->Pd(II) Complex (R-Pd-X) R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II) Complex (R-Pd-X)->Transmetalation Pd(II) Complex (R-Pd-R') Pd(II) Complex (R-Pd-R') Transmetalation->Pd(II) Complex (R-Pd-R') R'-Sn(Alkyl)3 R'-Sn(Alkyl)3 R'-Sn(Alkyl)3->Transmetalation Reductive\nElimination Reductive Elimination Pd(II) Complex (R-Pd-R')->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Stille coupling.

Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling S_Start Halopyrimidine + Boronic Acid/Ester + Base S_Reaction Pd Catalyst Solvent Heat (Conventional or MW) S_Start->S_Reaction S_Workup Aqueous Workup Extraction S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Functionalized Pyrimidine S_Purification->S_Product St_Start Halopyrimidine + Organostannane St_Reaction Pd Catalyst (Optional Additive) Anhydrous Solvent Heat St_Start->St_Reaction St_Workup Fluoride Wash to Remove Tin Byproducts Extraction St_Reaction->St_Workup St_Purification Column Chromatography St_Workup->St_Purification St_Product Functionalized Pyrimidine St_Purification->St_Product

Caption: Comparative experimental workflow.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective methods for the functionalization of pyrimidines. The choice between them should be guided by the specific requirements of the synthesis.

The Suzuki coupling is generally the preferred method due to the low toxicity of the organoboron reagents, the ease of byproduct removal, and the wide commercial availability of boronic acids.[1] It is an excellent choice for high-throughput synthesis and in situations where green chemistry principles are a major consideration.

The Stille coupling, however, remains a powerful alternative and should be considered when:

  • The corresponding boronic acid is unstable or difficult to access.

  • The substrate is sensitive to the basic conditions required for the Suzuki coupling.

  • The Suzuki coupling provides low yields, particularly in cases of significant steric hindrance.[4]

The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the challenges associated with the complete removal of tin byproducts from the final product.[1][2] Careful purification is essential, especially in the context of pharmaceutical development.

Ultimately, an empirical approach is often necessary, and the optimal conditions for a specific pyrimidine functionalization may require screening of catalysts, ligands, bases (for Suzuki), and solvents for both reactions.

References

Safety Operating Guide

Proper Disposal of (2-Chloropyrimidin-5-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (2-Chloropyrimidin-5-yl)methanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin, eye, and respiratory irritation[1][2].

Summary of Hazard Data:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, OralPotential for harm if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3][4]
Skin Corrosion/IrritationCauses skin irritation.[1][2]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][3]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles[5].

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[1].

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or released into the environment[5][6][7].

Step 1: Waste Collection and Storage

  • Collect Waste: Accumulate waste this compound, including any contaminated materials from spills (e.g., absorbent paper, contaminated PPE), in a designated and appropriate container[5].

  • Container Requirements: The waste container must be:

    • Clearly labeled as "Hazardous Waste" and with the chemical name "this compound".

    • Made of a compatible material (e.g., glass or polyethylene).

    • Tightly sealed to prevent leaks or spills[5].

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

Step 2: Professional Disposal

  • Engage a Licensed Waste Disposal Company: The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service[1][5]. These companies are equipped to handle and treat hazardous chemical waste in accordance with all applicable regulations.

  • Recommended Disposal Method: The advised disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5]. This process ensures the complete destruction of the compound and minimizes environmental impact[8].

Step 3: Spill Response

In the event of a spill, immediate action is necessary to contain the area and prevent exposure.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation, preferably within a chemical fume hood[1][5].

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne[5].

  • Collection: Using non-sparking tools and absorbent, inert material (e.g., sand, vermiculite), carefully collect the spilled material and place it into a suitable, labeled container for hazardous waste[1][5].

  • Decontamination: Wash all contaminated surfaces with a soap and water solution[5].

  • Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste[5].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste Collect waste in a labeled, sealed, and compatible container. start->collect_waste store_waste Store container in a designated, cool, dry, and well-ventilated area. collect_waste->store_waste contact_pro Contact a licensed professional waste disposal company. store_waste->contact_pro incineration Arrange for disposal via controlled incineration. contact_pro->incineration end End: Proper and Compliant Disposal incineration->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (2-Chloropyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety and logistical information for (2-Chloropyrimidin-5-yl)methanol, including detailed operational and disposal plans to ensure laboratory safety and procedural clarity.

Hazard Identification and Classification

This compound is classified as an irritant.[1] It is crucial to be aware of its specific hazards to implement appropriate safety measures.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Pictogram:

!

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust formation is likely or when working outside of a chemical fume hood.[2][3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid dust formation.[3]

  • Avoid breathing vapors, mist, gas, or dust.[3]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[5][6]

  • For long-term storage, it is recommended to store under an argon atmosphere at room temperature.[7]

First Aid Measures

In the event of exposure, immediate first aid is crucial. Always consult a physician and show them the safety data sheet.[3]

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Accidental Release and Disposal Plan

A clear and concise plan for spill management and waste disposal is essential.

Spill Response Protocol
  • Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. For solid spills, isolate the area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: Use personal protective equipment. Avoid dust formation.[3]

  • Collection: Sweep up and shovel the material. Pick up and arrange disposal without creating dust.[3]

  • Disposal: Keep in suitable, closed containers for disposal.[3] Contact a licensed professional waste disposal service.[3]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[2]

Disposal Workflow

The following diagram outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.

cluster_prep Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Waste (Solid chemical and contaminated materials) B Place in a suitable, labeled, and sealed hazardous waste container A->B Secure Containment C Store in a designated, well-ventilated, and secure hazardous waste area B->C Safe Segregation D Arrange for pickup by a licensed professional waste disposal service C->D Professional Handover E Controlled incineration with flue gas scrubbing is the recommended method D->E Regulatory Compliant Destruction

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.